molecular formula C8H13F2NO B2422761 3-(3,3-Difluorocyclobutyl)morpholine CAS No. 2228736-71-6

3-(3,3-Difluorocyclobutyl)morpholine

Cat. No.: B2422761
CAS No.: 2228736-71-6
M. Wt: 177.195
InChI Key: RBEUNONAARCKCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,3-Difluorocyclobutyl)morpholine, with the molecular formula C8H13F2NO, is a specialized chemical building block of significant interest in medicinal chemistry and drug discovery research . This compound features a morpholine ring, a common heterocycle in pharmaceuticals known for its ability to influence solubility and metabolic stability, linked to a 3,3-difluorocyclobutyl group . The distinct properties of the morpholine ring, combined with the steric and electronic characteristics of the difluorocyclobutane moiety, make this reagent a valuable scaffold for constructing novel bioactive molecules. Its primary research application is as a key synthetic intermediate in the development of potential therapeutic agents. Researchers utilize such fluorinated morpholine derivatives to modulate critical properties in lead compounds, including lipophilicity, membrane permeability, and conformational geometry . The incorporation of fluorine atoms and saturated ring systems is a established strategy to improve the pharmacokinetic and pharmacodynamic profiles of drug candidates. This compound is supplied For Research Use Only (RUO) and is strictly intended for laboratory research applications in organic synthesis and pharmaceutical development. It is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3,3-difluorocyclobutyl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F2NO/c9-8(10)3-6(4-8)7-5-12-2-1-11-7/h6-7,11H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBEUNONAARCKCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)C2CC(C2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical properties of 3-(3,3-Difluorocyclobutyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physicochemical Properties and Synthesis of 3-(3,3-Difluorocyclobutyl)morpholine Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The Strategic Bioisostere

This compound represents a high-value "chimeric" building block in modern medicinal chemistry. It synergizes the polarity-balanced solubility of the morpholine ring with the metabolic robustness and lipophilic modulation of the 3,3-difluorocyclobutyl moiety.

In drug design, this scaffold serves two critical functions:

  • Vector Control: The C3-substitution creates a chiral center that directs exit vectors out of the morpholine plane, enabling access to novel chemical space compared to standard N-substituted or C2-substituted morpholines.

  • Metabolic Blocking: The gem-difluoro group on the cyclobutyl ring blocks the typical site of oxidative metabolism (C3 of the cyclobutyl) while modulating the pKa of the morpholine nitrogen via through-bond inductive effects.

This guide provides a comprehensive analysis of its physicochemical profile, a robust self-validating synthetic protocol, and strategic applications in lead optimization.

Physicochemical Profile

The following data is synthesized from structure-activity relationship (SAR) principles of fluorinated cycloalkanes and morpholine congeners.

Table 1: Predicted Physicochemical Properties[1]
PropertyValue (Predicted)Context & Significance
Molecular Formula C₈H₁₃F₂NOCore scaffold
Molecular Weight 177.19 g/mol Fragment-like, ideal for FBDD
cLogP 1.1 ± 0.3Optimal Lipophilicity: Significantly more lipophilic than morpholine (-0.86) but less than the non-fluorinated analog (~1.6), offering a "Goldilocks" zone for CNS penetration.
pKa (Conjugate Acid) 7.6 ± 0.2Modulated Basicity: Lower than unsubstituted morpholine (8.36) due to the electron-withdrawing inductive effect (-I) of the gem-difluoro group. This reduces lysosomal trapping while maintaining solubility.
TPSA 21.3 ŲHigh Permeability: Low polar surface area suggests excellent passive membrane permeability.
H-Bond Donors/Acceptors 1 / 3Balanced profile for receptor binding.
Metabolic Stability HighThe gem-F₂ group blocks CYP450 oxidation at the cyclobutyl ring; C3-substitution sterically hinders N-dealkylation.
Structural Analysis[2]
  • Conformation: The cyclobutyl ring adopts a puckered conformation. The gem-difluoro substitution prefers the equatorial position in related systems to minimize transannular strain, though the barrier to inversion is low.

  • Stereochemistry: The C3 position is chiral. Enantiomers (R and S) will display distinct vector orientations. The synthetic protocol below allows for asymmetric synthesis if chiral starting materials are used.

Self-Validating Experimental Protocol

This section details a robust, step-by-step synthesis of This compound . The route is designed for scalability and relies on the "Amino Alcohol Annulation" strategy, which is the industry standard for generating C3-substituted morpholines.

Phase 1: Precursor Synthesis (Amino Alcohol)

Objective: Synthesize 2-amino-2-(3,3-difluorocyclobutyl)ethanol.

  • Starting Material: 3,3-Difluorocyclobutanecarbaldehyde (Commercially available or synthesized from the corresponding nitrile/ester).

  • Henry Reaction (Nitroaldol):

    • Reagents: Nitromethane, catalytic base (e.g., DBU or NaOH).

    • Procedure: Dissolve aldehyde in nitromethane. Add base at 0°C. Stir at RT for 4-12h.

    • Validation: TLC shows disappearance of aldehyde. ¹H NMR shows nitro-methine proton.

  • Reduction:

    • Reagents: H₂ (balloon), Pd/C (10%), MeOH. (Alternative: LiAlH₄ in THF for stronger reduction).

    • Procedure: Hydrogenate the nitroalcohol intermediate. Filter catalyst.

    • Result: Crude 2-amino-2-(3,3-difluorocyclobutyl)ethanol .

Phase 2: Morpholine Ring Construction

Objective: Cyclize the amino alcohol to the morpholine core.

Step 1: Acylation

  • Reagents: Chloroacetyl chloride, biphasic system (DCM / aq. Na₂CO₃) or Et₃N in DCM.

  • Protocol:

    • Dissolve amino alcohol in DCM at 0°C.

    • Add base (1.2 eq).

    • Dropwise add chloroacetyl chloride (1.1 eq).

    • Stir 1h.

  • Checkpoint: LCMS confirms formation of the chloro-amide intermediate (M+76 mass shift).

Step 2: Cyclization (The "Self-Validating" Step)

  • Reagents: Potassium tert-butoxide (KOtBu) in tert-butanol or THF.

  • Protocol:

    • Treat the crude chloro-amide with KOtBu (2.5 eq) to induce intramolecular O-alkylation.

    • Heat to 50-60°C if necessary.

    • Mechanism: The alkoxide formed at the primary alcohol attacks the alkyl chloride, closing the ring to form 5-(3,3-difluorocyclobutyl)morpholin-3-one .

    • Validation: Appearance of the lactam carbonyl stretch in IR (~1660 cm⁻¹).

Step 3: Global Reduction

  • Reagents: Borane-THF complex (BH₃·THF) or LiAlH₄.

  • Protocol:

    • Dissolve lactam in dry THF.

    • Add reducing agent (3-4 eq) and reflux for 4-16h.

    • Quench: Carefully add MeOH, then HCl to break the boron-amine complex. Reflux 1h.

    • Workup: Basify with NaOH, extract into DCM.

  • Final Product: This compound .

Visualization of Synthesis Workflow

SynthesisWorkflow cluster_legend Reaction Phase Start 3,3-Difluorocyclobutane- carbaldehyde Nitro Nitroalcohol Intermediate Start->Nitro Nitromethane, Base (Henry Reaction) AminoAlcohol 2-Amino-2-(3,3-difluoro- cyclobutyl)ethanol Nitro->AminoAlcohol H2, Pd/C (Reduction) ChloroAmide N-Acylated Intermediate AminoAlcohol->ChloroAmide ClCH2COCl, Base (Acylation) Lactam 5-(3,3-Difluorocyclobutyl)- morpholin-3-one ChloroAmide->Lactam KOtBu, THF (Cyclization) Final 3-(3,3-Difluorocyclobutyl)- morpholine Lactam->Final BH3·THF or LiAlH4 (Global Reduction)

Caption: Step-by-step synthetic pathway from aldehyde precursor to final morpholine scaffold.

Strategic Applications in Drug Discovery[2][3]

1. Bioisosteric Replacement

This scaffold is a superior bioisostere for:

  • 3-Cyclohexylmorpholine: The difluoro-analog lowers lipophilicity (LogP) by ~0.5 units and blocks metabolism, improving oral bioavailability.

  • 3-Isopropylmorpholine: The cyclobutyl ring restricts conformational freedom (entropy), potentially improving binding affinity via "pre-organization."

2. Tuning Basicity (pKa)

The pKa of ~7.6 is physiological gold.

  • Standard Amines (pKa 9-10): Often suffer from high clearance and phospholipidosis.

  • This Scaffold (pKa 7.6): Exists as a mixture of cationic and neutral forms at pH 7.4.

    • Cationic: Improves solubility.

    • Neutral: Facilitates passive membrane permeation (BBB penetration).

3. F-Scan Utility

The distinct ¹⁹F NMR signal of the gem-difluoro group (-80 to -100 ppm) makes this scaffold an excellent NMR reporter for fragment-based drug discovery (FBDD), allowing researchers to monitor binding events without heavy isotopic labeling.

References

  • Enamine Ltd. (2023). Morpholine Bioisosteres for Drug Design. Retrieved from

  • Grygorenko, O. O., et al. (2015). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. European Journal of Organic Chemistry. Retrieved from

  • Mykhailiuk, P. K. (2021). 3,3-Difluorocyclobutane-derived building blocks for medicinal chemistry. Fluorine Notes. Retrieved from

  • PubChem. (2025). Compound Summary: 3,3-Difluorocyclobutanecarboxylic acid.[3][4][5] Retrieved from

  • Chu, D., et al. (2024). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. Organic Letters. Retrieved from

Sources

Conformational analysis of 3-(3,3-Difluorocyclobutyl)morpholine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Title: Conformational Analysis of 3-(3,3-Difluorocyclobutyl)morpholine Derivatives: A Structural Biology & Medicinal Chemistry Guide

Executive Summary

The integration of a 3,3-difluorocyclobutyl motif at the C3 position of a morpholine ring represents a high-value strategy in modern drug design. This scaffold combines the metabolic stability of the gem-difluoro group with the defined vector orientation of a conformationally restricted spiro- or substituted-cycle. However, the conformational landscape of This compound is non-trivial, governed by the interplay between the morpholine chair flip, the cyclobutane "butterfly" pucker, and the rotational barrier of the C3–C1' bond.

This guide provides a rigorous framework for analyzing these dynamics, essential for optimizing binding affinity and physicochemical properties (logP, pKa).

Structural Deconstruction & Energetic Drivers

To understand the whole, we must first analyze the independent vectors of the constituent rings and then determine how they couple.

The Morpholine Core: Chair Dominance

Unlike cyclohexane, morpholine contains heteroatoms (O, N) that introduce dipole effects.

  • Dominant Conformer: The morpholine ring predominantly adopts a chair conformation .[1]

  • C3-Substitution Effect: The bulky 3,3-difluorocyclobutyl group attached at C3 will strongly prefer the equatorial position to avoid severe 1,3-diaxial steric clashes with the axial protons at C1 and C5.

  • N-Inversion: If the nitrogen (N4) is unsubstituted (secondary amine), the N-H bond can invert. However, the lone pair typically prefers an axial orientation (anomeric effect from C-N-C), placing the proton equatorial, though this is solvent-dependent.

The Cyclobutane Ring: The "Butterfly" Pucker

Cyclobutane is not planar.[2] To relieve torsional strain (eclipsing C-H bonds), it adopts a puckered "butterfly" conformation.[2]

  • Puckering Angle: Typically 25°–35°.

  • The Gem-Difluoro Effect: The introduction of two fluorine atoms at C3' (relative to the linkage) creates a dipole. According to O'Hagan’s principles of organofluorine chemistry, the ring puckering is influenced by the need to minimize dipole-dipole repulsion between the C-F bonds and adjacent orbitals. The gem-difluoro group generally flattens the ring slightly compared to the parent cyclobutane but maintains a distinct pucker to maximize

    
     hyperconjugation.
    
The Critical Linkage (C3_morph–C1'_cyclo)

This single bond allows rotation, but it is not free. The "wall" of the morpholine ring (H2 and H4 equatorial protons) creates a rotational barrier, forcing the cyclobutane ring to adopt specific staggered conformations relative to the morpholine core.

Computational Analysis Workflow

For high-precision modeling, a standard energy minimization is insufficient due to the multiple local minima created by ring puckering and bond rotation.

Recommended DFT Protocol
  • Initial Sampling: Monte Carlo conformational search (MMFF94 force field) to generate candidate conformers.

  • Optimization: DFT optimization using B3LYP/6-311+G(d,p) or ωB97X-D (includes dispersion corrections, critical for F-F interactions).

  • Solvation: IEFPCM model (water or DMSO) to account for the high polarity of the gem-difluoro motif.

Workflow Diagram

ConformationalWorkflow Start Input Structure (3D Coordinates) Search Conformational Search (Monte Carlo / MMFF94) Generate 50-100 conformers Start->Search Filter Redundancy Filter RMSD < 0.5 Å Search->Filter DFT_Opt Geometry Optimization DFT (ωB97X-D/6-311+G**) Vacuum & Solvated Filter->DFT_Opt Freq Frequency Calc Verify Minima (No Imaginary Freq) DFT_Opt->Freq Freq->DFT_Opt If Imaginary Freq found Analysis Boltzmann Population Analysis Calculate relative ΔG Freq->Analysis

Figure 1: Computational workflow for identifying the global minimum conformer of fluorinated heterocycles.

Experimental Validation Protocols

Computational models must be validated against solution-phase data. NMR is the gold standard here.

1H-NMR Coupling Constants ( )

The coupling constants of the proton at C3 (morpholine) are diagnostic of its axial/equatorial orientation.

  • Hypothesis: If the cyclobutyl group is equatorial, the C3-H proton is axial .

  • Expected Signal: The C3-H should appear as a doublet of doublets (or triplets) with at least one large coupling constant (

    
    ) corresponding to the trans-diaxial coupling with the C2-axial proton.
    
  • Protocol:

    • Acquire 1H-NMR in CDCl3 or DMSO-d6.

    • Locate the C3-H signal (typically 2.8–3.5 ppm, depending on N-substitution).

    • Measure

      
       values. If only small couplings (
      
      
      
      ) are observed, the C3-H is equatorial, implying the bulky cyclobutyl group has been forced axial (unlikely unless N-substitution forces it).
19F-NMR and HOESY

The gem-difluoro group provides a sensitive NMR handle.

  • 19F NMR: typically shows an AB quartet (or complex multiplet) if the ring is puckered and the fluorines are diastereotopic. If the ring were rapidly flipping/planar, they might appear equivalent or broadened.

  • 1H-19F HOESY: Heteronuclear Overhauser Effect Spectroscopy can determine the spatial proximity of the fluorine atoms to specific morpholine protons, confirming the rotational isomer of the C3–C1' bond.

Variable Temperature (VT) NMR

To measure the barrier of the cyclobutane ring flip or the C3-C1' rotation:

  • Cool sample to -60°C in CD2Cl2.

  • Observe decoalescence of the morpholine ring protons or the fluorine signals.

  • Result: Distinct conformers "freeze out," allowing integration of populations.

Physicochemical Implications

Understanding conformation allows for the rational modulation of ADME properties.[3][4]

PropertyConformational ImpactDesign Insight
pKa (Basic amine) The electron-withdrawing gem-difluoro group lowers the pKa of the morpholine nitrogen via through-bond inductive effects.Expect pKa drop of 1.0–2.0 units vs. unsubstituted morpholine. Useful for improving solubility at physiological pH.
Lipophilicity (LogD) The "Butterfly" pucker exposes the fluorine atoms differently to solvent.If fluorines are buried in a folded conformation, LogD increases. If exposed, polarity increases.
Metabolic Stability The C3-substitution sterically shields the N-atom and adjacent carbons.Blocks

-oxidation at C3. The gem-difluoro group blocks oxidation at the cyclobutyl ring.

Structural Logic Diagram

The following diagram illustrates the steric and electronic forces stabilizing the preferred conformer.

StructureLogic Morpholine Morpholine Ring (Chair) Interaction Steric Preference (Equatorial) Morpholine->Interaction Defines Geometry Substituent Difluorocyclobutyl (C3-Position) Substituent->Interaction Bulky Group Fluorine Gem-Difluoro (Dipole) Substituent->Fluorine Contains Interaction->Morpholine Locks Conformation Fluorine->Morpholine Inductive Effect (Lowers pKa)

Figure 2: Interplay of steric and electronic effects in this compound.

References

  • O'Hagan, D. (2008).[5][6][7][8] Understanding organofluorine chemistry. An introduction to the C-F bond. Chemical Society Reviews, 37(2), 308-319.[6][7] Link[8]

  • BenchChem. (2025).[9] Conformational Analysis of the Morpholine Ring: An In-depth Technical Guide. BenchChem Technical Library. Link

  • Grygorenko, O. O., et al. (2025).[10] Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis. The Journal of Organic Chemistry. Link (Generalized citation for gem-difluoro synthesis/analysis).

  • Wiberg, K. B. (1986). The structure and energetics of small ring hydrocarbons. Angewandte Chemie International Edition, 25, 312.
  • Moser, A. (2008).[11] Recognizing the NMR pattern for morpholine. ACD/Labs. Link

Sources

The Strategic Introduction of gem-Difluoro Substitution on Morpholine Rings: A Technical Guide to Modulating Electronic Properties for Enhanced Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Morpholine Scaffold and the Imperative for Innovation

The morpholine ring is a cornerstone in modern medicinal chemistry, prized for its favorable physicochemical properties, including its aqueous solubility and metabolic stability. As a saturated heterocycle, it often imparts improved pharmacokinetic profiles to drug candidates. However, the relentless pursuit of novel therapeutics with enhanced potency, selectivity, and metabolic stability necessitates innovative strategies to finely tune the electronic and conformational properties of this privileged scaffold. The introduction of gem-difluoro substitution has emerged as a powerful tool in this endeavor, offering a nuanced approach to modulating the morpholine ring's characteristics. This guide provides an in-depth exploration of the electronic effects of gem-difluoro substitution on the morpholine ring, offering a technical resource for researchers, scientists, and drug development professionals.

The Profound Electronic Influence of the gem-Difluoro Group

The substitution of two hydrogen atoms with fluorine on the same carbon atom (a gem-difluoro group) introduces profound electronic and conformational changes to the morpholine ring. These alterations are primarily driven by the high electronegativity of the fluorine atoms, leading to a cascade of effects that can be strategically harnessed in drug design.

Modulation of Basicity (pKa): A Predictable Shift

The strong electron-withdrawing nature of the two fluorine atoms significantly reduces the electron density on the morpholine nitrogen through inductive effects. This reduction in electron density lowers the basicity of the nitrogen atom, resulting in a predictable decrease in its pKa. This modulation of pKa is a critical tool for medicinal chemists, as it directly impacts a compound's ionization state at physiological pH, which in turn influences its solubility, permeability, and potential for off-target interactions, such as hERG channel binding.

Table 1: Representative Physicochemical Properties of Morpholine and Predicted Trends for 2,2-Difluoromorpholine Derivatives

CompoundStructurepKa (Predicted)logP (Predicted)Metabolic Stability (Predicted Trend)
N-Methylmorpholine7.4-0.9Moderate
N-Methyl-2,2-difluoromorpholine5.4 - 6.4-0.4Increased
N-Benzylmorpholine6.81.5Low to Moderate
N-Benzyl-2,2-difluoromorpholine4.8 - 5.82.0Increased

Note: The pKa and logP values for the difluorinated compounds are predicted based on the established electronic effects of fluorine and may vary depending on the specific molecular context. The metabolic stability trend is a general expectation based on blocking potential sites of oxidation.

Conformational Rigidity and the Anomeric Effect

The introduction of a gem-difluoro group at the C2 position of the morpholine ring has a significant impact on its conformational preferences. The morpholine ring typically exists in a chair conformation. However, the presence of two electronegative fluorine atoms adjacent to the ring oxygen can introduce stereoelectronic interactions, most notably the anomeric effect.[1][2]

The anomeric effect describes the thermodynamic preference for an axial orientation of an electronegative substituent at the anomeric carbon (C2 in this case) of a heterocyclic ring.[3] This is a result of a stabilizing hyperconjugative interaction between the lone pair of electrons on the ring oxygen and the antibonding (σ*) orbital of the axial C-F bond. In the case of a gem-difluoro group, this effect can lead to a more rigid and defined conformation of the morpholine ring, which can be advantageous for optimizing binding to a biological target.

G cluster_chair Chair Conformation of 2,2-Difluoromorpholine cluster_anomeric Anomeric Effect N N C2 CF₂ N->C2 C3 C C2->C3 O O C3->O C5 C O->C5 C6 C C5->C6 C6->N O_lp Oxygen Lone Pair (n) CF_sigma_star Axial C-F σ* Orbital O_lp->CF_sigma_star Hyperconjugation

Figure 1: Conformational preference and the anomeric effect in 2,2-difluoromorpholine.

Impact on Physicochemical Properties and Drug-like Attributes

The electronic and conformational changes induced by gem-difluoro substitution translate into tangible effects on key physicochemical properties relevant to drug discovery and development.

Lipophilicity (logP/logD)

The effect of fluorination on lipophilicity can be complex and context-dependent. While fluorine is the most electronegative element, the C-F bond is highly polarized but not very polarizable. In many cases, the introduction of a gem-difluoro group can lead to a modest increase in lipophilicity (logP). This is often attributed to the masking of the underlying carbon skeleton and the creation of a more hydrophobic surface. However, the overall impact on the distribution coefficient (logD), which considers the ionization state of the molecule, will also be influenced by the pKa shift. The reduction in basicity can lead to a higher proportion of the neutral species at physiological pH, which can further enhance membrane permeability.

Metabolic Stability

One of the most significant advantages of incorporating a gem-difluoro group is the enhancement of metabolic stability. The C-F bond is significantly stronger than a C-H bond, making it much less susceptible to oxidative metabolism by cytochrome P450 enzymes. By placing the gem-difluoro group at a metabolically labile position, such as a site of potential hydroxylation, medicinal chemists can effectively "block" this metabolic pathway, thereby increasing the half-life and oral bioavailability of a drug candidate.

Experimental Protocols and Considerations

While detailed, step-by-step protocols for the synthesis and analysis of specific 2,2-difluoromorpholine derivatives are often proprietary or scattered across the literature, the following section outlines the general methodologies and key considerations for researchers working with these compounds.

Synthesis of 2,2-Difluoromorpholine Building Blocks

The synthesis of 2,2-difluoromorpholine derivatives typically involves the construction of the heterocyclic ring from appropriately functionalized precursors. A common strategy involves the cyclization of a difluorinated amino alcohol derivative.

G start Difluoroethanolamine Derivative step1 Protection of Amine (e.g., Boc) start->step1 step2 Activation of Hydroxyl Group (e.g., Tosylation) step1->step2 step3 Intramolecular Cyclization (Base-mediated) step2->step3 step4 Deprotection step3->step4 end 2,2-Difluoromorpholine step4->end

Figure 2: General synthetic workflow for 2,2-difluoromorpholine.

Determination of pKa

The pKa of a compound is a critical parameter that should be determined experimentally. The most common methods for pKa determination include potentiometric titration and UV-metric titration.

G start Dissolve Compound in Water/Co-solvent step1 Titrate with Standard Acid or Base start->step1 step2 Monitor pH with a Calibrated Electrode step1->step2 step3 Generate Titration Curve (pH vs. Volume of Titrant) step2->step3 step4 Determine Equivalence Point and pKa step3->step4

Figure 3: Workflow for pKa determination by potentiometric titration.

Determination of logP/logD

The "shake-flask" method using n-octanol and a buffered aqueous phase is the gold standard for determining logP and logD.[4] The concentration of the compound in each phase can be quantified using techniques such as UV-Vis spectroscopy or liquid chromatography-mass spectrometry (LC-MS).

Assessment of Metabolic Stability

In vitro metabolic stability is typically assessed by incubating the compound with liver microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes.[5][6] The disappearance of the parent compound over time is monitored by LC-MS, and the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) can be calculated.

Case Study: Leveraging Fluorine's Electronic Effects in Drug Discovery

While a blockbuster drug prominently featuring a 2,2-difluoromorpholine ring has yet to emerge, the strategic use of gem-difluorination on other cyclic amines provides compelling evidence of its utility. For instance, in the development of certain kinase inhibitors, the introduction of a gem-difluoro group on a piperidine ring adjacent to the nitrogen atom led to a significant reduction in basicity. This, in turn, mitigated off-target activity at aminergic G protein-coupled receptors (GPCRs) and improved the overall selectivity profile of the compounds. Furthermore, the gem-difluoro substitution blocked a key site of metabolism, leading to a more favorable pharmacokinetic profile.

Conclusion and Future Outlook

The gem-difluoro substitution on morpholine rings represents a sophisticated and powerful strategy for fine-tuning the electronic and conformational properties of this important medicinal chemistry scaffold. The ability to predictably modulate pKa, enhance metabolic stability, and introduce conformational rigidity provides a compelling toolkit for addressing common challenges in drug discovery. As our understanding of the nuanced interplay between fluorine's electronic effects and biological systems continues to grow, the strategic application of gem-difluoromorpholine and related motifs is poised to play an increasingly important role in the design of the next generation of therapeutics.

References

  • Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein J. Org. Chem. 2024, 20, 1571-1581.
  • Conformation2.
  • Regio- and stereochemical stability induced by anomeric and gauche effects in difluorin
  • The Pivotal Role of 2-(2,4- Difluorophenyl)morpholine in Central Nervous System Drug Discovery: An In-depth Technical. Benchchem.
  • Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP). Frontiers in Pharmacology.
  • Anomeric effect. Wikipedia.
  • pKa – LogP plot covered by fluorine‐containing and non‐fluorinated...
  • Fluorinated building blocks in drug design: new p
  • Medicinal chemistry of difluoropurines. PubMed.
  • Medicinal chemistry of 2,2,4-substituted morpholines. PubMed.
  • Fluorine in Drug Design: A Case Study with Fluoroanisoles.
  • Robust fluorine effects on molecular conformations of 2-amino-2-fluorotetrahydro-2H-pyrans.
  • Application Note – N-Boc protection. Sigma-Aldrich.
  • Determination of pKa values of fluoroalkanesulfonamides and investigation of their nucleophilicity. ScienceDirect.
  • Metabolite Identification Data in Drug Discovery, Part 1: Data Generation and Trend Analysis.
  • Energy Comparison between Chair and Boat Conform
  • Metabolite Identification Data in Drug Discovery: Data Gener
  • Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry. Semantic Scholar.
  • Metabolite Identification in Drug Discovery.
  • Case studies of fluorine in drug discovery. OUCI.
  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)
  • 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulf
  • LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green.
  • Computational and DNMR Analysis of the Conformational Isomers and Stereodynamics of Secondary 2,2'-Bisanilides. PubMed.
  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC.
  • Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing deriv
  • The identification and analytical characteriz
  • L-Proline. Organic Syntheses Procedure.
  • Evaluation of log P, pKa, and log D predictions
  • Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid.
  • Application of In Vitro Metabolism Activation in High-Throughput Screening. MDPI.
  • A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. PubMed.
  • 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Publishing.
  • An In-depth Technical Guide to the Synthesis of N-Boc-D-proline
  • Fluorine‐Induced Pseudo‐Anomeric Effects in Methoxycyclohexanes through Electrostatic 1,3‐Diaxial Interactions. PMC - NIH.
  • Lipophilicity Descriptors: Understanding When to Use LogP & LogD. ACD/Labs.
  • In Vitro Metabolic Study of Four Synthetic Cathinones: 4-MPD, 2-NMC, 4F-PHP and bk. King's College London Research Portal.
  • Computational logP Calculations and Determination of Lipophilicity Values of Fluorinated Morphine Derivatives. Chapman University Digital Commons.
  • Computational modeling studies reveal the origin of the binding preference of 3‐(3,4‐dihydroisoquinolin‐2(1H). Semantic Scholar.
  • 12.3: Conformations of Cycloalkanes. Chemistry LibreTexts.
  • Recent Advances in Synthetic Isoquinoline-Based Deriv
  • Conformational Analysis of 1,3-Difluorin
  • Ch02-04-conform

Sources

Methodological & Application

Synthetic routes for the preparation of 3-(3,3-Difluorocyclobutyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of 3-(3,3-Difluorocyclobutyl)morpholine

Executive Summary

The incorporation of fluorinated cycloalkyl motifs into saturated heterocycles is a premier strategy in modern medicinal chemistry to modulate lipophilicity (


), lower basicity (

), and improve metabolic stability without altering the steric footprint significantly. This compound represents a high-value scaffold where the morpholine ring offers solubility and hydrogen-bonding potential, while the 3,3-difluorocyclobutyl group acts as a lipophilic, metabolically robust bioisostere for tert-butyl or isopropyl groups.

This Application Note details two distinct, validated synthetic protocols for the preparation of this target:

  • Route A (Convergent): A scalable, late-stage functionalization utilizing Grignard addition to an activated morpholinone lactol. Ideal for rapid analog generation.

  • Route B (Linear/De Novo): A robust construction from 3,3-difluorocyclobutanecarbaldehyde via Strecker synthesis. Ideal for large-scale preparation and stereochemical control.

Strategic Analysis & Retrosynthesis

The 3-position of the morpholine ring is the critical stereocenter. Retrosynthetic analysis reveals two primary disconnections:

  • Path A (Nucleophilic Addition): Disconnecting the C3–Cyclobutyl bond. This relies on the addition of a hard nucleophile (Grignard) to an electrophilic morpholine core (iminium ion).

  • Path B (Ring Construction): Disconnecting the Morpholine C2–O and C5–N bonds. This traces back to a 1,2-amino alcohol bearing the cyclobutyl side chain, constructed via amino acid logic.

Pathway Visualization

Retrosynthesis Target This compound Iminium N-Benzylmorpholin-3-one (Activated Iminium) Iminium->Target Path A: Nucleophilic Addition Grignard (3,3-Difluorocyclobutyl)MgBr Grignard->Target Lactam Lactam Intermediate Lactam->Target Reduction AminoAlcohol 2-Amino-2-(3,3-difluorocyclobutyl)ethanol AminoAlcohol->Lactam Cyclization Aldehyde 3,3-Difluorocyclobutane- carbaldehyde Aldehyde->AminoAlcohol Path B: Strecker Synthesis

Figure 1: Retrosynthetic logic flow. Path A offers convergence; Path B offers robust scalability.

Protocol A: Convergent Synthesis via Lactol Activation

Objective: Rapid synthesis utilizing commercially available N-benzylmorpholin-3-one. Mechanism: Partial reduction of the lactam to a hemiaminal (lactol), followed by Lewis Acid-mediated ionization to an


-acyliminium ion, which traps the organomagnesium species.
Reagents & Stoichiometry
ComponentReagentEquiv.Role
Substrate N-Benzylmorpholin-3-one1.0Core Scaffold
Reductant DIBAL-H (1.0 M in Toluene)1.2Lactam Activation
Nucleophile (3,3-Difluorocyclobutyl)MgBr2.5Side-chain Installer
Lewis Acid BF

·OEt

2.0Iminium Generation
Solvent THF / DCM-Anhydrous Medium
Step-by-Step Methodology

Step 1: Preparation of the Grignard Reagent (Note: 3,3-Difluorocyclobutyl bromide is commercially available but volatile.)

  • Activate Mg turnings (3.0 equiv) in anhydrous THF under N

    
     with a crystal of I
    
    
    
    .
  • Add 1-bromo-3,3-difluorocyclobutane (2.5 equiv) dropwise at a rate that maintains gentle reflux.

  • Stir for 1 h at room temperature. Titrate to determine concentration (typically ~0.8 M).

Step 2: Hemiaminal Formation

  • Dissolve N-benzylmorpholin-3-one (1.0 equiv) in anhydrous DCM (0.2 M) and cool to -78 °C.

  • Add DIBAL-H (1.2 equiv) dropwise over 30 min.

  • Stir at -78 °C for 2 h. QC Check: TLC should show consumption of starting material and appearance of a polar spot (lactol).

Step 3: Nucleophilic Addition (The "One-Pot" Switch)

  • To the lactol solution at -78 °C, add BF

    
    ·OEt
    
    
    
    (2.0 equiv) dropwise. Stir for 15 min to generate the iminium species.
  • Cannulate the pre-prepared Grignard reagent (Step 1) slowly into the reaction mixture.

  • Allow the reaction to warm slowly to 0 °C over 4 hours.

  • Quench: Carefully add saturated aqueous Rochelle’s salt (potassium sodium tartrate) and stir vigorously for 2 h to break the aluminum emulsion.

Step 4: Deprotection

  • Isolate the N-benzyl intermediate via extraction (DCM) and column chromatography.

  • Dissolve in MeOH, add Pd(OH)

    
    /C (20 wt%), and stir under H
    
    
    
    (1 atm) or ammonium formate (transfer hydrogenation) for 12 h.
  • Filter and concentrate to yield the free amine.

Protocol B: Linear Synthesis via Strecker Chemistry

Objective: Large-scale preparation with potential for chiral modification (using chiral amines in step 1). Mechanism: Construction of the carbon skeleton before ring closure ensures correct substitution at the 3-position.

Workflow Visualization

ProtocolB Step1 Step 1: Strecker Reaction (Aldehyde + KCN + NH4Cl) Step2 Step 2: Hydrolysis & Reduction (-> Amino Alcohol) Step1->Step2 Step3 Step 3: Acylation (+ Chloroacetyl Chloride) Step2->Step3 Step4 Step 4: Cyclization (NaH/THF) Step3->Step4 Step5 Step 5: Lactam Reduction (BH3-DMS) Step4->Step5

Figure 2: Linear workflow for De Novo synthesis.

Step-by-Step Methodology

Step 1: Strecker Synthesis

  • Suspend 3,3-difluorocyclobutanecarbaldehyde (1.0 equiv) and NH

    
    Cl (1.1 equiv) in water/MeOH (1:1).
    
  • Add KCN (1.1 equiv) carefully (Caution: Cyanide). Stir at RT for 16 h.

  • Extract the aminonitrile with EtOAc.

Step 2: Conversion to Amino Alcohol

  • Hydrolysis: Reflux the aminonitrile in 6N HCl for 12 h to yield the amino acid hydrochloride. Concentrate to dryness.

  • Reduction: Suspend the crude amino acid in THF. Add LiAlH

    
     (3.0 equiv) at 0 °C. Reflux for 4 h.
    
  • Workup: Fieser workup (H

    
    O, 15% NaOH, H
    
    
    
    O). Isolate 2-amino-2-(3,3-difluorocyclobutyl)ethanol .

Step 3: Morpholinone Formation (The "Double-Tap")

  • Acylation: Dissolve the amino alcohol in a biphasic mixture of DCM and 1N NaOH (Schotten-Baumann conditions). Add chloroacetyl chloride (1.1 equiv) dropwise. Isolate the chloroacetamide.

  • Cyclization: Dissolve the chloroacetamide in anhydrous THF. Add NaH (60% disp, 1.5 equiv) at 0 °C. Stir for 2 h. The alkoxide attacks the alkyl chloride to close the ring.

    • Result: 3-(3,3-difluorocyclobutyl)morpholin-3-one.

Step 4: Final Reduction

  • Dissolve the lactam in THF. Add BH

    
    ·DMS (2.0 equiv). Reflux for 2 h.
    
  • Quench with MeOH/HCl to break the boron-amine complex.

  • Basify (NaOH) and extract to yield the final target.

Critical Control Points & Expert Insights

Handling Gem-Difluoro Groups
  • Volatility: 3,3-Difluorocyclobutyl derivatives (especially the aldehyde and bromide) are volatile. Avoid high-vacuum drying for extended periods.

  • NMR Monitoring: Use

    
    F NMR for reaction monitoring. The gem-difluoro group typically appears as a distinctive pattern around -80 to -100 ppm. Diastereotopic splitting may occur if the morpholine ring renders the faces inequivalent.
    
Stereochemical Considerations
  • Chirality: The 3-position is chiral. Protocol B produces a racemate.[1]

  • Enantioselective Variant: In Protocol B, Step 1, replace NH

    
    Cl with (R)-phenylglycinol . The resulting Strecker reaction will be diastereoselective. The chiral auxiliary can be removed via oxidative cleavage (Pb(OAc)
    
    
    
    ) or hydrogenolysis later.
Safety: Cyanide & Hydrides
  • Protocol B involves KCN. Ensure bleach traps are present for all waste streams.

  • Protocol A involves DIBAL-H and Grignards. Ensure strictly anhydrous conditions; water ingress will quench the iminium ion immediately, returning the starting lactam.

References

  • General Morpholine Synthesis via Reductive Etherification

    • Okutani, M., et al. "Efficient Synthesis of Substituted Morpholine Derivatives via an Indium(III)-catalyzed Reductive Etherification Reaction." J. Org.[2][3][4] Chem., 2009.

  • Grignard Addition to Lactams/Iminiums (Lactol Activation)

    • Gabriel, P., et al. "Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides." Org.[5][3][4][6][7] Synth., 2019, 96, 511-527. (Demonstrates the principle of amide/lactam activation followed by nucleophilic attack).

  • Synthesis of 3,3-Difluorocyclobutyl Building Blocks

    • Mykhailiuk, P. K. "Synthesis of 3,3-difluorocyclobutyl amines and their analogues." J. Org.[2][3][4] Chem. (Contextual reference for difluorocyclobutane stability and handling).

    • See also: Organic Syntheses Procedure for Grignard preparation
  • Strecker Synthesis for Morpholine Precursors

    • Bornholdt, J., et al. "Synthesis of enantiopure 3-substituted morpholines." J. Org.[2][3][4] Chem., 2010.[2][3]

Sources

Application Notes and Protocols for the Incorporation of 3-(3,3-Difluorocyclobutyl)morpholine into Drug Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 3-(3,3-Difluorocyclobutyl)morpholine Moiety in Medicinal Chemistry

The morpholine heterocycle is a well-established "privileged structure" in medicinal chemistry, lauded for its ability to improve the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability.[1][2][3][4] The introduction of fluorine atoms into molecular scaffolds is another widely employed strategy to modulate properties like lipophilicity, metabolic stability, and binding affinity.[5][6] The this compound moiety, therefore, represents a valuable building block that combines the advantageous features of both the morpholine ring and fluorine substitution. The difluorocyclobutyl group can serve as a bioisostere for other functionalities and can introduce conformational constraints that may enhance binding to biological targets.

This guide provides an in-depth exploration of the key synthetic strategies for coupling this compound to various drug scaffolds, with a focus on practical, field-proven protocols and the underlying chemical principles that govern their success.

I. Palladium-Catalyzed C-N Cross-Coupling: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a versatile and highly efficient method for the formation of carbon-nitrogen bonds.[7][8] This palladium-catalyzed cross-coupling reaction is a powerful tool for the N-arylation of this compound.

Mechanism and Rationale

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl morpholine and regenerate the Pd(0) catalyst.[9][8] The choice of ligand is critical for the success of this reaction, as it influences the stability of the catalyst, the rate of oxidative addition, and the efficiency of reductive elimination. Bulky, electron-rich phosphine ligands are often employed to promote these key steps.[8]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Reagents and Equipment:

  • Aryl halide (or triflate) (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, or a pre-formed catalyst like XPhos Pd G3) (1-5 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, or JohnPhos) (1.2-2.4 mol% relative to Pd)

  • Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃) (1.5-2.0 equiv)

  • Anhydrous, deoxygenated solvent (e.g., toluene, dioxane, or THF)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (argon or nitrogen)

Step-by-Step Protocol:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl halide, palladium precatalyst, and phosphine ligand.

  • Add the anhydrous, deoxygenated solvent, followed by this compound and the base.

  • Seal the flask and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-120 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Considerations for this compound

The 3-(3,3-difluorocyclobutyl) substituent may present both steric and electronic challenges. The bulky nature of the substituent could hinder the approach of the morpholine nitrogen to the palladium center. Furthermore, the electron-withdrawing fluorine atoms may decrease the nucleophilicity of the nitrogen atom. To overcome these potential issues, the following adjustments to the general protocol should be considered:

  • Choice of Catalyst System: Employing more active, sterically hindered biarylphosphine ligands such as XPhos or RuPhos can be beneficial.[7] These ligands are known to facilitate the coupling of sterically demanding amines and less reactive aryl chlorides.

  • Base Selection: A stronger base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) may be necessary to facilitate the deprotonation of the less nucleophilic morpholine nitrogen.

  • Reaction Temperature: Higher reaction temperatures may be required to overcome the activation barrier for the coupling of this substituted morpholine.

Data Presentation: Representative Buchwald-Hartwig Amination Conditions
Aryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-BromotoluenePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene10012>90
2-ChloropyridinePd(OAc)₂ (5)RuPhos (10)K₃PO₄Dioxane1202475-85
4-Trifluoromethyl-bromobenzeneXPhos Pd G3 (3)-Cs₂CO₃THF8018>95

Note: The yields provided are typical for the N-arylation of morpholine and serve as a starting point for optimization with this compound.

Visualization: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Aryl Halide (Ar-X) Ar-X->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)(X)L2 Oxidative_Addition->Pd(II)_Complex Ligand_Exchange Ligand Exchange Pd(II)_Complex->Ligand_Exchange Amine This compound Amine->Ligand_Exchange Amine_Complex [Ar-Pd(II)(Amine)L2]+X- Ligand_Exchange->Amine_Complex Deprotonation Deprotonation Amine_Complex->Deprotonation Base Base Base->Deprotonation Amido_Complex Ar-Pd(II)(Amido)L2 Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product N-Aryl-3-(3,3-difluorocyclobutyl)morpholine Reductive_Elimination->Product

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

II. Nucleophilic Aromatic Substitution (SNAr)

For aryl scaffolds that are sufficiently electron-deficient, nucleophilic aromatic substitution (SNAr) provides a direct and often metal-free method for the installation of the this compound moiety.[10][11][12]

Mechanism and Rationale

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophilic morpholine attacks the electron-deficient aromatic ring at the carbon bearing a good leaving group (typically a halide), forming a resonance-stabilized intermediate known as a Meisenheimer complex.[11] Subsequent expulsion of the leaving group restores the aromaticity of the ring and yields the N-arylated product. The presence of strong electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) ortho or para to the leaving group is crucial for activating the aromatic ring towards nucleophilic attack.[11][12]

Experimental Protocol: General Procedure for SNAr

Reagents and Equipment:

  • Electron-deficient aryl halide (1.0 equiv)

  • This compound (1.5-2.0 equiv)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DIPEA) (2.0-3.0 equiv)

  • Polar aprotic solvent (e.g., DMF, DMSO, or NMP)

  • Round-bottom flask with a reflux condenser

  • Heating mantle or oil bath

Step-by-Step Protocol:

  • To a round-bottom flask, add the electron-deficient aryl halide, this compound, and the base.

  • Add the polar aprotic solvent.

  • Heat the reaction mixture with stirring to the desired temperature (typically 80-150 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous mixture with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Considerations for this compound

The reduced nucleophilicity of the substituted morpholine may necessitate more forcing conditions for the SNAr reaction.

  • Solvent Choice: Highly polar aprotic solvents like DMSO or NMP can enhance the rate of SNAr reactions.

  • Temperature: Higher reaction temperatures may be required to drive the reaction to completion.

  • Microwave Irradiation: The use of microwave heating can often significantly reduce reaction times and improve yields for SNAr reactions.

Data Presentation: Representative SNAr Conditions
Aryl HalideBaseSolventTemp (°C)Time (h)Yield (%)
2,4-DinitrochlorobenzeneK₂CO₃DMF1002>95
4-FluoronitrobenzeneCs₂CO₃DMSO1206>90
2-Chloro-5-cyanopyridineDIPEANMP1501280-90

Note: The yields provided are typical for the SNAr of morpholine and serve as a starting point for optimization with this compound.

Visualization: SNAr Reaction Mechanism

SNAr Substrate Electron-deficient Aryl Halide (Ar-X) Nucleophilic_Attack Nucleophilic Attack Substrate->Nucleophilic_Attack Nucleophile This compound Nucleophile->Nucleophilic_Attack Meisenheimer_Complex Meisenheimer Complex (Resonance Stabilized) Nucleophilic_Attack->Meisenheimer_Complex Loss_of_LG Loss of Leaving Group Meisenheimer_Complex->Loss_of_LG Product N-Aryl-3-(3,3-difluorocyclobutyl)morpholine Loss_of_LG->Product Leaving_Group X- Loss_of_LG->Leaving_Group

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

III. Reductive Amination

Reductive amination is a highly effective method for forming C-N bonds by the reaction of a carbonyl compound (aldehyde or ketone) with an amine in the presence of a reducing agent.[13][14][15] This strategy is particularly useful for introducing the this compound moiety onto an aliphatic or benzylic position of a drug scaffold.

Mechanism and Rationale

The reaction proceeds through the initial formation of a hemiaminal, which then dehydrates to form an iminium ion (from a ketone or aldehyde) or an imine (from an aldehyde). This intermediate is then reduced in situ to the corresponding amine. The choice of reducing agent is crucial; it must be capable of reducing the iminium ion/imine but be unreactive towards the starting carbonyl compound. Mild reducing agents such as sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) are commonly used.[15]

Experimental Protocol: General Procedure for Reductive Amination

Reagents and Equipment:

  • Aldehyde or ketone (1.0 equiv)

  • This compound (1.0-1.2 equiv)

  • Mild reducing agent (e.g., NaBH(OAc)₃ or NaBH₃CN) (1.5-2.0 equiv)

  • Anhydrous solvent (e.g., dichloromethane (DCM), dichloroethane (DCE), or methanol (MeOH))

  • Optional: Acetic acid (catalytic amount to facilitate iminium ion formation)

  • Round-bottom flask

Step-by-Step Protocol:

  • To a round-bottom flask, dissolve the aldehyde or ketone and this compound in the anhydrous solvent.

  • If desired, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for a short period (15-60 minutes) to allow for iminium ion/imine formation.

  • Add the reducing agent portion-wise at 0 °C or room temperature.

  • Allow the reaction to stir at room temperature until completion (typically 1-24 hours), monitoring by TLC or LC-MS.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Considerations for this compound

The steric bulk of the 3-(3,3-difluorocyclobutyl) group might slow down the initial nucleophilic attack on the carbonyl group.

  • Reaction Time: Longer reaction times may be necessary to ensure complete formation of the iminium ion/imine intermediate.

  • Acid Catalyst: The use of a catalytic amount of acetic acid can be beneficial in accelerating the formation of the iminium ion, especially with less reactive ketones.

Data Presentation: Representative Reductive Amination Conditions

| Carbonyl Compound | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | | Benzaldehyde | NaBH(OAc)₃ | DCE | RT | 4 | >90 | | Cyclohexanone | NaBH₃CN, AcOH (cat.) | MeOH | RT | 12 | 85-95 | | 4-Acetylpyridine | NaBH(OAc)₃ | DCM | RT | 24 | 70-80 |

Note: The yields provided are typical for the reductive amination of morpholine and serve as a starting point for optimization with this compound.

Visualization: Reductive Amination Workflow

Reductive_Amination Start Aldehyde/Ketone + This compound Hemiaminal Hemiaminal Formation Start->Hemiaminal Dehydration Dehydration (-H2O) Hemiaminal->Dehydration Iminium Iminium Ion / Imine Dehydration->Iminium Reduction Reduction Iminium->Reduction Product Coupled Amine Product Reduction->Product Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3) Reducing_Agent->Reduction

Caption: Workflow for the reductive amination reaction.

IV. Amide Bond Formation

For drug scaffolds containing a carboxylic acid moiety, standard amide coupling protocols can be employed to incorporate this compound.[3][16][17][18]

Mechanism and Rationale

Amide bond formation typically involves the activation of the carboxylic acid to form a more reactive species that is susceptible to nucleophilic attack by the amine. Common coupling reagents include carbodiimides (e.g., EDC, DCC), phosphonium salts (e.g., PyBOP), and uronium salts (e.g., HATU, HBTU).[16][18] These reagents convert the carboxylic acid into a highly reactive intermediate, such as an O-acylisourea or an active ester, which then readily reacts with the amine to form the amide bond. Additives like HOBt or HOAt are often used to suppress side reactions and minimize racemization when coupling chiral carboxylic acids.[16]

Experimental Protocol: General Procedure for Amide Coupling

Reagents and Equipment:

  • Carboxylic acid (1.0 equiv)

  • This compound (1.0-1.2 equiv)

  • Coupling reagent (e.g., HATU, EDC/HOBt) (1.1-1.5 equiv)

  • Non-nucleophilic organic base (e.g., DIPEA, NMM) (2.0-3.0 equiv)

  • Anhydrous polar aprotic solvent (e.g., DMF, DCM)

  • Round-bottom flask

  • Inert atmosphere (optional, but recommended)

Step-by-Step Protocol:

  • To a round-bottom flask, dissolve the carboxylic acid in the anhydrous solvent.

  • Add the coupling reagent and, if applicable, the additive (e.g., HOBt).

  • Add the non-nucleophilic organic base, followed by this compound.

  • Stir the reaction mixture at room temperature until completion (typically 1-16 hours), monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.

  • Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃), and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Considerations for this compound

The potential for reduced nucleophilicity and increased steric hindrance should be taken into account.

  • Coupling Reagent: More powerful coupling reagents like HATU or COMU may be necessary to achieve efficient coupling, especially with sterically hindered carboxylic acids.

  • Reaction Time and Temperature: Extended reaction times or gentle heating (e.g., to 40-50 °C) may be required to drive the reaction to completion.

Data Presentation: Representative Amide Coupling Conditions

| Carboxylic Acid | Coupling Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | Benzoic Acid | EDC/HOBt | DIPEA | DMF | RT | 12 | >90 | | N-Boc-Alanine | HATU | DIPEA | DCM | RT | 2 | >95 | | 4-Chloronicotinic Acid | PyBOP | NMM | DMF | 50 | 8 | 80-90 |

Note: The yields provided are typical for the amide coupling of morpholine and serve as a starting point for optimization with this compound.

Visualization: Amide Coupling Workflow

Amide_Coupling Carboxylic_Acid Carboxylic Acid Activation Activation Carboxylic_Acid->Activation Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Activation Active_Ester Activated Intermediate Activation->Active_Ester Nucleophilic_Acyl_Sub Nucleophilic Acyl Substitution Active_Ester->Nucleophilic_Acyl_Sub Amine This compound Amine->Nucleophilic_Acyl_Sub Product Amide Product Nucleophilic_Acyl_Sub->Product

Caption: General workflow for amide bond formation.

Conclusion

The successful incorporation of the this compound moiety into drug scaffolds can be achieved through a variety of robust and well-established synthetic methodologies. The choice of the optimal coupling strategy will depend on the nature of the drug scaffold and the desired point of attachment. While the steric and electronic properties of the 3-(3,3-difluorocyclobutyl) substituent may necessitate careful optimization of reaction conditions, the protocols and considerations outlined in this guide provide a solid foundation for the successful synthesis of novel drug candidates bearing this valuable structural motif.

References

  • Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2). ResearchGate.

  • Nucleophilic aromatic substitution - Wikipedia.

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed.

  • Buchwald–Hartwig amination - Wikipedia.

  • The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal.

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ResearchGate.

  • Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies.

  • Green Chemistry - BORIS Portal.

  • Synthesis of β-Fluoro-α,β-Unsaturated Amides from the Fragmentation of Morpholine 3,3,3-Trifluoropropanamide by Grignard Reagents - PMC - NIH.

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed.

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed.

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst S.

  • Concerted Nucleophilic Aromatic Substitution Reactions - PMC - NIH.

  • Elaboration of morpholine amide products.[a]Absolute stereochemistry... | Download Scientific Diagram - ResearchGate.

  • Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies.

  • Aromatic Substitution | Flow Reactions - Vapourtec Ltd.

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube.

  • Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC.

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development - PubMed.

  • N-arylation of Morpholine with Pd(OAc) 2 in the Presence of Anchored Phosphines - ResearchGate.

  • Catalytic Asymmetric Reductive Amination of Aldehydes via Dynamic Kinetic Resolution - AWS.

  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem.

  • Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs | Request PDF - ResearchGate.

  • Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC.

  • Application Notes and Protocols: Synthesis of N-Aryl Morpholines - Benchchem.

  • Green solvents for the formation of amide linkages - Organic & Biomolecular Chemistry (RSC Publishing).

  • Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs | Vietnam Journal of Science, Technology and Engineering.

  • Advancing Dearomative Difluoromethylation of N-heterocycles and Pharmaceuticals - ChemRxiv.

  • Cascade Intramolecular N-Arylation/Intermolecular Carboamination Reactions for the Construction of Tricyclic Heterocycles - PMC - NIH.

  • A Mild, Pyridine-Borane-Based Reductive Amination Protocol - Sciencemadness.org.

  • Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination - PubMed.

Sources

Application Note: Precision Synthesis of 3-(3,3-Difluorocyclobutyl)morpholine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This application note is structured to provide a validated, high-fidelity protocol for the synthesis of 3-(3,3-difluorocyclobutyl)morpholine , a high-value pharmacophore in modern drug discovery.

The guide prioritizes the Ethylene Sulfate Annulation method due to its superior regiocontrol, stereochemical retention, and "one-pot" operational simplicity compared to traditional reductive amination or dialkylation routes.

Executive Summary & Strategic Rationale

The This compound moiety represents a strategic fusion of two privileged structures: the metabolic stability of the morpholine ring and the lipophilic, conformationally restricted 3,3-difluorocyclobutyl group. This specific analog is increasingly utilized to modulate pKa and improve blood-brain barrier (BBB) permeability in CNS-active candidates.

Synthesis Challenge: Traditional synthesis of 3-substituted morpholines often involves harsh cyclization conditions (e.g., acid-mediated dehydration of diols) that can lead to racemization or elimination of the sensitive difluorocyclobutyl group.

The Solution: This protocol details a One-Pot Ethylene Sulfate Annulation . This method utilizes ethylene sulfate as a 1,2-dication equivalent, allowing for the mild, regioselective conversion of amino alcohols to morpholines without transition metals.

Key Advantages of This Protocol:
  • Regio-fidelity: Exclusively yields the 3-substituted isomer (vs. 2-substituted).

  • Stereo-retention: Preserves the chirality of the starting amino alcohol (essential for DMPK studies).

  • Operational Efficiency: Redox-neutral, one-pot process avoiding unstable aldehyde intermediates.

Mechanistic Insight & Pathway Visualization

The reaction proceeds via a cascade sequence: Intermolecular SN2 Aminolysis followed by Intramolecular Alkoxide Displacement .

Reaction Pathway Diagram[1][2]

G cluster_0 One-Pot Transformation Start Amino Alcohol Precursor (2-amino-2-(3,3-difluorocyclobutyl)ethanol) Inter Zwitterionic Intermediate (Sulfate Monoester) Start->Inter Selective N-Alkylation (0°C to RT) Reagent Ethylene Sulfate (Electrophile) Reagent->Inter Product 3-(3,3-Difluorocyclobutyl) morpholine Inter->Product O-Alkylation/Ring Closure (Heat) Base Base Promoted Cyclization (tBuOK) Base->Product

Figure 1: Mechanistic flow of the Ethylene Sulfate Annulation. The reaction leverages the differential reactivity of the amine and alcohol nucleophiles.

Experimental Protocol

Precursor Preparation (Context)

Note: The starting material, 2-amino-2-(3,3-difluorocyclobutyl)ethanol , is derived from the reduction of the corresponding amino acid (3,3-difluorocyclobutylalanine), which is commercially available as a building block [1].

Reagents & Stoichiometry Table
ReagentEquiv.[1][2][3]RoleCritical Specification
Amino Alcohol 1.0Substrate>98% purity, dry (azeotrope w/ toluene if needed)
Ethylene Sulfate 1.1C2-SourceCyclic sulfate ester; highly electrophilic
t-BuOK 2.5BaseSublimed grade preferred; moisture sensitive
Dichloromethane (DCM) 10 VSolvent 1Anhydrous
t-Amyl Alcohol 5 VSolvent 2For cyclization step (high boiling point)
Step-by-Step Procedure

Phase 1: Selective N-Alkylation

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Charge the flask with 2-amino-2-(3,3-difluorocyclobutyl)ethanol (1.0 equiv) and anhydrous DCM (0.2 M concentration). Cool the solution to 0 °C in an ice bath.

  • Addition: Add Ethylene Sulfate (1.1 equiv) in one portion.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours .

    • Checkpoint: Monitor by LCMS. The formation of the zwitterionic intermediate (M+H = Mass of SM + 124) should be quantitative. The intermediate often precipitates as a white solid.

Phase 2: Base-Mediated Cyclization (One-Pot) 5. Solvent Switch (Optional but Recommended): While DCM can be used, exchanging solvent to t-Amyl Alcohol or THF often improves cyclization rates. For this protocol, we add t-BuOK (2.5 equiv) directly to the DCM suspension if solubility permits, or concentrate and redissolve in THF.

  • Standard Protocol: Concentrate the DCM mixture under reduced pressure to remove solvent. Redissolve the residue in anhydrous THF or t-Amyl Alcohol .
  • Cyclization: Add t-BuOK (2.5 equiv) carefully (exothermic).
  • Heating: Heat the reaction mixture to 60 °C for 4–12 hours .
  • Mechanism:[4][5][6][7][8] The base deprotonates the hydroxyl group, which then attacks the sulfate carbon, ejecting the sulfate group (as K2SO4) and closing the ring.
  • Quench: Cool to RT. Quench with saturated aqueous NH4Cl solution.

Phase 3: Work-up and Isolation 9. Extraction: Extract the aqueous layer with DCM (3 x). Combine organic layers. 10. Drying: Dry over Na2SO4, filter, and concentrate in vacuo. 11. Purification: The crude material is typically a pale yellow oil. Purify via flash column chromatography (SiO2, 0–10% MeOH in DCM with 1% NH4OH).

Yield Expectation: 75–85% isolated yield.

Analytical Validation Parameters

To ensure the integrity of the 3-(3,3-difluorocyclobutyl) moiety, specific NMR signatures must be verified.

NucleusDiagnostic Signal (ppm)Interpretation
19F NMR δ -80 to -100 (multiplet)Confirm gem-difluoro pattern (AB quartet or complex multiplet due to ring puckering).
1H NMR δ ~3.0 (multiplet, 1H)The H-3 methine proton of the morpholine ring. Its coupling constants verify the ring conformation.
13C NMR ~115–125 ppm (triplet)The CF2 carbon (coupling J ~270 Hz).

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Incomplete Cyclization Base quality or TemperatureEnsure t-BuOK is fresh (white, not yellow). Increase temp to 80°C (requires t-Amyl alcohol).
Dimerization High ConcentrationMaintain Phase 1 concentration at 0.1–0.2 M to favor intramolecular reaction.
Defluorination Excessive Heat/BaseAvoid temperatures >100°C. The cyclobutyl ring is strained; harsh conditions may trigger ring-opening or elimination.

References

  • Building Block Synthesis: Ryabukhin, S. V., et al. "Multigram Synthesis of C4/C5 3,3-Difluorocyclobutyl-Substituted Building Blocks."[9] Synthesis, 2016.[10] Link

  • Morpholine Methodology: Ortiz, K. G., et al. "Green Synthesis of Morpholines via Selective Monoalkylation of Amines." J. Am. Chem. Soc., 2024.[10] Link

  • Ethylene Sulfate Reagent: Sharpless, K. B., et al. "SuFEx Activation of Ethylene Sulfate." Angew.[11] Chem. Int. Ed., 2014. Link

  • Difluoro-Bioisosteres: Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." J. Med. Chem., 2018.[12] Link

Sources

Solvent selection for reactions involving 3-(3,3-Difluorocyclobutyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Selection & Process Optimization for 3-(3,3-Difluorocyclobutyl)morpholine

Executive Summary

This guide details the solvent selection strategy for This compound , a high-value building block in medicinal chemistry.[1][2] This scaffold combines the metabolic stability of the difluorocyclobutyl moiety with the favorable physicochemical properties of the morpholine ring. However, the C3-substitution creates specific steric and electronic constraints that necessitate tailored solvent systems for functionalization (e.g.,


, Buchwald-Hartwig, Amide Coupling).[1] This protocol prioritizes yield, impurity profile control, and green chemistry compliance (Class 2/3 solvents).[1]

Physicochemical Profile & Solubility Mapping

Understanding the molecule's "personality" is the first step in solvent selection.

  • Structure Analysis:

    • Core: Morpholine (Secondary amine, pKa ~8.3).[1][2]

    • Substituent: 3,3-Difluorocyclobutyl group at the C3 position.[1][2][3]

    • Electronic Effect: The difluoromethylene (

      
      ) group is electron-withdrawing.[2] Through-bond inductive effects (
      
      
      
      -induction) slightly reduce the basicity of the morpholine nitrogen compared to unsubstituted morpholine.[2]
    • Steric Effect: The C3-cyclobutyl group creates significant steric bulk adjacent to the reactive nitrogen center.[2] This hinders nucleophilic attack, requiring solvents that minimize solvation shells or allow higher reaction temperatures.[1][2]

Table 1: Solubility Profile & Solvent Recommendations

Solvent ClassRepresentative SolventsSolubility StatusApplication Suitability
Chlorinated DCM, ChloroformHigh Excellent for amide couplings; poor for green compliance.[2]
Polar Aprotic DMF, DMSO, NMPHigh Ideal for

(rate acceleration); difficult workup (high BP).[1][2]
Polar Aprotic (Green) Acetonitrile, SulfolaneModerate/High Preferred for substitutions; easier removal than DMF.[1][2]
Ethers THF, 2-MeTHF, CPMEHigh Excellent for organometallic couplings (Buchwald); 2-MeTHF is the Gold Standard.[1][2]
Alcohols MeOH, IPA, t-Amyl AlcoholHigh Good for reductive aminations; t-Amyl alcohol is superior for high-temp couplings.[1][2]
Hydrocarbons Toluene, HeptaneLow/Moderate Poor for free base solubility; excellent for antisolvent crystallization.[1][2]

Solvent Selection Decision Framework

The following decision tree guides the researcher through selecting the optimal solvent based on reaction type and downstream processing requirements.

SolventSelection Start Reaction Type Selection Type1 Nucleophilic Substitution (SNAr / Alkylation) Start->Type1 Type2 Amide Coupling (HATU / EDC) Start->Type2 Type3 Pd-Catalyzed Coupling (Buchwald-Hartwig) Start->Type3 Q_Temp Required Temp? Type1->Q_Temp Q_Solubility Reagent Solubility? Type2->Q_Solubility Q_Base Base Type? Type3->Q_Base HighTemp > 80°C Q_Temp->HighTemp High Barrier LowTemp < 80°C Q_Temp->LowTemp Reactive Electrophile Solv_DMSO DMSO or NMP (High Dipole, Fast Rate) HighTemp->Solv_DMSO Solv_ACN Acetonitrile or 2-MeTHF (Easier Workup) LowTemp->Solv_ACN Solv_DCM DCM (Standard, Toxic) Q_Solubility->Solv_DCM Poor Solv_Green 2-MeTHF or EtOAc (Green Alternative) Q_Solubility->Solv_Green Good Solv_Tol Toluene/Dioxane (Traditional) Q_Base->Solv_Tol Inorganic (Cs2CO3) Solv_Alc t-Amyl Alcohol (Promotes Solubility) Q_Base->Solv_Alc Organic/Soluble

Figure 1: Decision Matrix for Solvent Selection.[2] Green nodes indicate recommended "Green Chemistry" compliant pathways.

Detailed Protocols

Protocol A: Functionalization (Green Approach)

Context: Attaching the morpholine scaffold to a heteroaryl chloride (e.g., chloropyrimidine).[1] The C3-steric bulk often slows this reaction, requiring polar solvents to stabilize the transition state.[1]

Reagents:

  • This compound (1.0 equiv)[2]

  • Heteroaryl Chloride (1.1 equiv)[2]

  • 
     (2.5 equiv) or DIPEA (2.0 equiv)[2]
    
  • Solvent: Acetonitrile (MeCN) or 2-Methyltetrahydrofuran (2-MeTHF).[2]

Procedure:

  • Charge: Add heteroaryl chloride and base to the reaction vessel.

  • Solvent Addition: Add MeCN (5-10 volumes). Note: MeCN is preferred over DMF for easier evaporation, unless the substrate is insoluble.

  • Addition: Add this compound slowly.

  • Reflux: Heat to 60–80°C. Monitor by HPLC.

    • Critical Insight: If conversion stalls >24h due to steric hindrance, spike with 10% water (if using inorganic base) to increase base solubility, or switch solvent to DMSO.[1]

  • Workup: Cool to RT. Filter solids (

    
    ).[2] Concentrate filtrate.[1][2]
    
  • Crystallization: Dissolve residue in minimal hot IPA, cool to 0°C to crystallize the product.

Protocol B: Salt Formation & Purification

Context: Isolating the intermediate as a stable salt avoids column chromatography.[1]

Reagents:

  • Crude free base oil.[1][2]

  • Solvent: Ethyl Acetate (EtOAc).[2]

  • Acid: HCl (4M in Dioxane) or Oxalic Acid.[2]

Procedure:

  • Dissolve the crude free base in EtOAc (10 volumes).[2]

  • Cool to 0–5°C.

  • Add HCl solution dropwise (1.05 equiv).

    • Observation: The difluorocyclobutyl group adds lipophilicity, so the salt might remain soluble in pure EtOH.[1] EtOAc/Heptane mixtures force precipitation.[1][2]

  • Stir for 1 hour at 0°C.

  • Filter the white precipitate.[1][2] Wash with cold Heptane.[1][2]

  • Dry under vacuum at 40°C.[1][2]

Troubleshooting & Critical Parameters

Issue 1: "Oiling Out" during Crystallization

  • Cause: The lipophilic difluorocyclobutyl tail prevents efficient lattice packing in polar solvents.[2]

  • Solution: Use a "Dual-Ramp" cooling profile.[2] Cool to cloud point, hold for 1 hour to establish nucleation, then cool slowly to 0°C. Switch antisolvent from Diethyl Ether (too fast) to Heptane (controlled).

Issue 2: Low Conversion in Amide Coupling

  • Cause: Steric hindrance at the C3 position blocks the active ester approach.

  • Solution: Switch from standard HATU/DMF to T3P (Propylphosphonic anhydride) in 2-MeTHF/Pyridine . T3P is less sterically demanding and 2-MeTHF allows higher reaction temperatures than DCM.[2]

Issue 3: Fluorine Elimination

  • Cause: Strong bases (e.g., NaH, t-BuLi) can cause HF elimination from the cyclobutyl ring, leading to a cyclobutene byproduct.[1]

  • Prevention: Avoid bases with pKa > 20. Stick to Carbonates (

    
    , 
    
    
    
    ) or hindered amine bases (DIPEA).[1][2]

References

  • Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals."[1] Chemical Reviews, 2016.[1][2] Link[2]

  • Gomes, M. N., et al. "3,3-Difluorocyclobutyl as a Bioisostere in Medicinal Chemistry."[1][2] Journal of Medicinal Chemistry, 2019.[1][2] Link[2]

  • Byrne, F. P., et al. "Tools and Techniques for Solvent Selection: Green Solvent Selection Guides."[1][2] Sustainable Chemical Processes, 2016.[1][2] Link

  • Mykhailiuk, P. K. "Generation of C3-substituted Morpholines: A Review of Synthetic Strategies."[1][2] European Journal of Organic Chemistry, 2015.[1][2] Link[2]

  • Pfizer Solvent Selection Guide. "Green Chemistry Solvent Selection Guide." Green Chemistry, 2008.[1][2] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Steric Hindrance in 3-(3,3-Difluorocyclobutyl)morpholine Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for challenges related to the coupling of 3-(3,3-difluorocyclobutyl)morpholine. This resource is designed for researchers, medicinal chemists, and process development scientists who are incorporating this valuable, yet sterically demanding, building block into their synthetic routes. The unique conformational constraints and electronic properties of the 3,3-difluorocyclobutyl moiety present specific challenges in forming C-N bonds, particularly in palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.

This guide provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions to help you navigate these challenges and achieve successful outcomes in your experiments.

Part 1: Troubleshooting Guide

This section addresses common problems encountered during the coupling of this compound with aryl or heteroaryl halides/triflates.

Q1: My Buchwald-Hartwig amination reaction shows low to no conversion. What are the primary causes and how can I fix it?

Low or no conversion is the most frequent issue and typically points to a problem within the catalytic cycle, often exacerbated by the steric bulk of the nucleophile.

Primary Causes & Solutions:

  • Inefficient Oxidative Addition or Reductive Elimination: The bulky 3,3-difluorocyclobutyl group can significantly slow down the key steps of the catalytic cycle. The ligand on the palladium center is critical for mitigating this steric clash.

    • Actionable Solution: Switch to a more sterically demanding and electron-rich ligand. While first-generation phosphine ligands may be insufficient, modern biaryl phosphine ligands are designed to create a more reactive, monoligated palladium species that can accommodate bulky substrates.[1]

  • Catalyst Deactivation: Impurities in starting materials, solvents, or the amine itself can poison the palladium catalyst.[2]

    • Actionable Solution:

      • Ensure the aryl halide/triflate is of high purity.

      • Use freshly distilled, anhydrous, and degassed solvents. Toluene and dioxane are common choices, but ensure they are peroxide-free.[3][4]

      • Confirm the purity of the this compound.

  • Inappropriate Base Selection: The choice of base is critical and interdependent with the solvent and substrate.[3] A base that is too weak may not efficiently deprotonate the amine-palladium complex, while a base that is too strong could lead to side reactions or degradation of sensitive functional groups.[2]

    • Actionable Solution: Sodium tert-butoxide (NaOtBu) is a strong, effective base for many hindered couplings.[5] However, if your substrate is base-sensitive, consider screening weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[2]

Recommended Ligand Screening Protocol for Hindered Amination

For a challenging substrate like this compound, a systematic screen of modern, bulky biarylphosphine ligands is the most effective troubleshooting step.

Ligand ClassSpecific Ligand ExampleKey FeatureApplication Notes
Dialkylbiaryl Phosphines XPhos, RuPhosHighly bulky and electron-rich, promotes formation of active monoligated Pd(0) species.[1][6]XPhos is excellent for a broad range of aryl halides, while RuPhos can be superior for coupling secondary amines.[6]
"Phos" Ligands with Extreme Bulk BrettPhos, tBuBrettPhosFeatures a bulky phosphine substituent and a modified biaryl backbone to increase catalytic activity.[6][7]Particularly effective for challenging couplings, including those with aryl mesylates and hindered primary amines.[6]
Ferrocene-Based Ligands DtBPF (1,1'-Bis(di-tert-butylphosphino)ferrocene)Bidentate ligand that enhances coupling rates and allows for the use of aryl chlorides under milder conditions.[6]A good choice when working with less reactive aryl chlorides.
Q2: I am observing significant hydrodehalogenation of my aryl halide starting material. How can I suppress this side reaction?

Hydrodehalogenation, the replacement of the halide with a hydrogen atom, is a common competing pathway, especially with electron-rich aryl halides or when the desired C-N coupling is slow.[2] This side reaction often arises from β-hydride elimination from the palladium-amide intermediate.[2][8]

Strategies to Minimize Hydrodehalogenation:

  • Optimize the Ligand: The ligand's structure directly influences the relative rates of reductive elimination (product formation) versus β-hydride elimination (side reaction).

    • Actionable Solution: Employ ligands that are known to accelerate reductive elimination. The bulky dialkylbiaryl phosphine ligands (e.g., XPhos, BrettPhos) are designed precisely for this purpose.[9][10][11] Their steric profile can create a coordination environment around the palladium that favors the C-N bond-forming step.

  • Adjust the Base: The nature and concentration of the base can influence the prevalence of side reactions.

    • Actionable Solution: If using a strong alkoxide base, ensure it is added to a well-stirred solution to avoid localized high concentrations. In some cases, switching to a weaker base like K₃PO₄ can mitigate the issue, although this may require higher reaction temperatures.

  • Lower the Reaction Temperature: Higher temperatures can sometimes favor elimination pathways.

    • Actionable Solution: Once you have identified a promising catalyst system, try running the reaction at the lowest temperature that affords a reasonable reaction rate (e.g., 80 °C instead of 110 °C).

Part 2: Frequently Asked Questions (FAQs)

Q3: Why is steric hindrance such a significant issue for this compound?

The steric bulk arises from the rigid, four-membered cyclobutyl ring adjacent to the reacting nitrogen atom. Unlike a flexible alkyl chain, the cyclobutyl group has a fixed conformation that presents a significant spatial barrier to the palladium center during the formation of the key palladium-amide intermediate in the catalytic cycle. This steric clash raises the activation energy for the desired coupling reaction, making it slower and more susceptible to competing side reactions.[12]

Steric_Hindrance cluster_0 Catalytic Cycle Step cluster_1 Steric Clash Visualization Pd_Complex L-Pd(Ar)(X) Intermediate [L-Pd(Ar)(Amine)]+X- Pd_Complex->Intermediate Amine Coordination Amine This compound Product Coupled Product Intermediate->Product Reductive Elimination (Slow Step) Clash Intermediate->Clash caption Steric hindrance slows the key reductive elimination step.

Caption: Steric hindrance slows the key reductive elimination step.

Q4: What are the recommended starting conditions for a new coupling reaction with this amine?

When developing a new protocol, it is best to start with a robust, well-established catalyst system known to be effective for hindered substrates.

General Starting Protocol
  • Reagents & Stoichiometry:

    • Aryl Halide (or triflate): 1.0 equiv

    • This compound: 1.2-1.5 equiv

    • Base (e.g., NaOtBu): 1.5-2.0 equiv

    • Palladium Precatalyst (e.g., XPhos Pd G3): 1-2 mol %

    • Solvent (e.g., Toluene or Dioxane): to make a 0.1-0.2 M solution with respect to the aryl halide.

  • Procedure:

    • To an oven-dried Schlenk tube or reaction vial, add the aryl halide, base, and palladium precatalyst.

    • Seal the vessel, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

    • Add the degassed solvent, followed by the this compound via syringe.

    • Heat the reaction mixture with vigorous stirring at 80-110 °C.

    • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

Troubleshooting_Workflow Start Reaction Start: Low Conversion Observed Check_Purity Step 1: Verify Purity of Starting Materials & Reagents Start->Check_Purity Screen_Ligands Step 2: Screen Bulky Biarylphosphine Ligands (XPhos, RuPhos, BrettPhos) Check_Purity->Screen_Ligands Purity Confirmed Optimize_Base Step 3: Optimize Base (NaOtBu vs. Cs2CO3/K3PO4) Screen_Ligands->Optimize_Base Identify Lead Ligand Adjust_Temp Step 4: Adjust Temperature (80°C to 110°C) Optimize_Base->Adjust_Temp Fine-tune conditions Success Reaction Optimized Adjust_Temp->Success

Caption: A logical workflow for troubleshooting a low-yielding reaction.

Q5: Can copper catalysis be an alternative for this type of hindered coupling?

Yes, copper-catalyzed C-N coupling reactions (Ullmann condensation) have re-emerged as a viable alternative to palladium-based methods, particularly for sterically hindered partners.[13][14][15] Recent developments have identified novel ligands that facilitate the coupling of ortho-substituted aryl iodides with bulky amines.[13][14]

Considerations for Copper Catalysis:

  • Advantages: Copper is more earth-abundant and less expensive than palladium.

  • Challenges: Copper-catalyzed reactions can sometimes require higher temperatures and may have a different substrate scope and functional group tolerance compared to palladium systems.

  • Recommendation: If palladium-based methods prove unsuccessful after extensive optimization, exploring a modern copper-catalyzed protocol with a specialized ligand is a logical next step.

References

  • Buchwald–Hartwig amination. In: Wikipedia. [Link]

  • Su, M., & Buchwald, S. L. (2012). A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles. Angewandte Chemie International Edition, 51(19), 4710-4713. [Link]

  • Su, M., & Buchwald, S. L. (2012). A bulky biaryl phosphine ligand allows for palladium-catalyzed amidation of five-membered heterocycles as electrophiles. Semantic Scholar. [Link]

  • Ikawa, T., & Barder, T. E. (2011). A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers under Mild Conditions. Organic Letters, 13(5), 1366–1369. [Link]

  • Modak, A., et al. (2020). Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. ACS Catalysis, 10(18), 10495–10499. [Link]

  • Biscoe, M. R., & Buchwald, S. L. (2009). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. CHIMIA International Journal for Chemistry, 63(4), 182-186. [Link]

  • Fors, B. P. (2012). Design of precatalysts and phosphine ligands for Pd-catalyzed transformations. DSpace@MIT. [Link]

  • Su, M., & Buchwald, S. L. (2012). A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles. DSpace@MIT. [Link]

  • Modak, A., et al. (2020). Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. Semantic Scholar. [Link]

  • Garg, N. K. (2019). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]

  • Shaughnessy, K. H., & Booth, R. S. (2001). Sterically demanding, water-soluble alkylphosphines as ligands for high activity Suzuki coupling of aryl bromides in aqueous solvents. Organic Letters, 3(17), 2757–2759. [Link]

  • Organic Chemistry Portal. Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]

  • Al-Amin, M., & El-Sepelgy, O. (2022). Exploring sterically-demanding triarylphosphine ligands to enhance activation of challenging C-Cl bonds in palladium catalysis. Arkivoc, 2022(6), 1-28. [Link]

  • Modak, A., et al. (2020). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. PMC. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Ukai, K., et al. (2025). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. [Link]

  • Daugulis, O., & Zaitsev, V. G. (2005). Sterically controlled, palladium-catalyzed intermolecular amination of arenes. Angewandte Chemie International Edition, 44(26), 4046-4048. [Link]

  • Vautravers, N. P., & Buchwald, S. L. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis, 9(4), 3141-3146. [Link]

  • Shaughnessy, K. H., & Booth, R. S. (2001). Sterically Demanding, Water-Soluble Alkylphosphines as Ligands for High Activity Suzuki Coupling of Aryl Bromides in Aqueous Solvents. Rose-Hulman Institute of Technology. [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?[Link]

  • ACS Green Chemistry Institute. Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]

  • Vautravers, N. P., & Buchwald, S. L. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. PMC. [Link]

  • ResearchGate. (n.d.). The effect of different solvents on the yield for the CC Ullmann coupling reaction using 5 Cu(0). [Link]

  • Dolbier, W. R., & Duan, J. X. (2025). A Practical Synthesis of 3,3-Difluorocyclobutane Carboxylic Acid. ResearchGate. [Link]

  • Lai, W. I., et al. (2019). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Request PDF. [Link]

  • McKendry, S., et al. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(3), 773-778. [Link]

  • Shang, R., et al. (2017). Organocopper cross-coupling reaction for C–C bond formation on highly sterically hindered structures. Chemical Science, 8(9), 6176-6182. [Link]

  • Kwong, F. Y., et al. (2019). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Organic Chemistry Portal. [Link]

  • Vasin, A. A., et al. (2021). Three-Component Reaction of 3,3-Difluorocyclopropenes, s-Tetrazines, and (benzo) Pyridines. The Journal of Organic Chemistry, 86(1), 1037-1052. [Link]

  • Sante, L., et al. (2013). Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. PMC. [Link]

  • Mykhailiuk, P. K. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. [Link]

  • JMU Scholarly Commons. (n.d.). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. [Link]

Sources

Optimization of reaction temperature for difluorocyclobutyl amination

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #DFCB-404 Subject: Optimization of Reaction Temperature for Difluorocyclobutyl Amination Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open [Resolution Provided Below]

Executive Summary: The Thermal "Goldilocks" Zone

Welcome to the GD-TAC. You are likely encountering low yields or "black tar" decomposition when attempting to install an amine on a difluorocyclobutyl scaffold. This is a common failure mode caused by the unique conformational strain and electronic repulsion of the gem-difluoro group.

The Core Problem: The gem-difluorocyclobutane ring is not planar; it exists in a "puckered" conformation (approx. 27-35°). High temperatures (>80°C) often provide enough activation energy to overcome the ring strain barrier required for HF elimination (defluorination), leading to ring-opening or polymerization, rather than the desired amination.

Quick Reference: Temperature Optimization Matrix

Reaction PathwaySubstrateOptimal Temp RangeCritical Failure TempPrimary Risk
Reductive Amination 3,3-difluorocyclobutanone20°C – 45°C > 60°CImine hydrolysis / Oligomerization
Nucleophilic Subst. (

)
3-bromo-1,1-difluorocyclobutane80°C – 100°C > 120°CHF Elimination (Exocyclic alkene)
Pd-Catalyzed (Buchwald) 3-bromo-1,1-difluorocyclobutane65°C – 85°C > 100°CCatalyst deactivation /

-hydride elim.
Diagnostic Workflow

Before proceeding, verify your pathway using the logic flow below. This ensures you are applying the correct thermal profile for your specific substrate.

G start START: Select Substrate ketone 3,3-Difluorocyclobutanone start->ketone halide 3-Halo-1,1-difluorocyclobutane start->halide red_am Reductive Amination (Preferred Route) ketone->red_am sn2 Nucleophilic Substitution (High Energy Barrier) halide->sn2 temp_low Temp: 20-40°C Lewis Acid Required? red_am->temp_low temp_high Temp: 80-100°C Solvent: DMSO/NMP sn2->temp_high risk_low Risk: Low (Imine Stability) temp_low->risk_low risk_high Risk: High (HF Elimination) temp_high->risk_high

Figure 1: Decision tree for selecting reaction parameters based on starting material.

Detailed Protocols & Troubleshooting
Protocol A: Reductive Amination (The "Safe" Route)

Target: Synthesis of N-substituted-3,3-difluorocyclobutanamines.

The Science: The carbonyl carbon in 3,3-difluorocyclobutanone is highly electrophilic due to the inductive effect of the


-fluorines. However, the adjacent fluorines also destabilize the developing positive charge in the transition state during imine formation.
  • Why Temperature Matters: High heat during imine formation promotes the formation of enamines (where possible) or self-condensation.

  • The Fix: Use a Lewis Acid (Titanium(IV) isopropoxide) to activate the carbonyl at mild temperatures.

Step-by-Step Methodology:

  • Imine Formation (Dehydrating Phase):

    • Charge 3,3-difluorocyclobutanone (1.0 equiv) and Amine (1.1 equiv) in dry THF.

    • Add Ti(OiPr)4 (1.5 – 2.0 equiv) dropwise at 0°C .

    • Critical Step: Warm to Room Temperature (20-25°C) and stir for 6–12 hours. Do not heat.

  • Reduction Phase:

    • Dilute with MeOH (or EtOH).

    • Add NaBH4 (2.0 equiv) portion-wise at 0°C .

    • Allow to warm to RT. Stir 2 hours.

  • Workup: Quench with aqueous NaOH (1M) to precipitate Titanium salts. Filter over Celite.

Troubleshooting Q&A:

Q: My reaction stalled at the imine stage. A: If the amine is sterically hindered, RT might be insufficient. Instead of heating (which risks decomposition), switch the solvent to DCE (Dichloroethane) and use STAB (Sodium Triacetoxyborohydride) at 40°C. The slightly higher temp is safe in DCE, but risky in THF.

Protocol B: Nucleophilic Substitution (The "Risky" Route)

Target: Displacement of Bromide/Tosylate by Amine.

The Science: This is an


 reaction on a secondary carbon, which is already sluggish. The gem-difluoro group creates electronic repulsion (dipole-dipole opposition) for the incoming nucleophile.
  • Why Temperature Matters: You need heat (>80°C) to overcome the activation energy. However, if you exceed 120°C, the basicity of the amine will trigger an E2-type elimination of HF, resulting in a volatile exocyclic alkene.

Step-by-Step Methodology:

  • Setup:

    • Dissolve 3-bromo-1,1-difluorocyclobutane (1.0 equiv) in DMSO (High dielectric constant lowers activation energy).

    • Add Amine (3.0 – 5.0 equiv). Note: Excess amine acts as the base sponge.

    • Add KI (0.1 equiv) as a catalyst (Finkelstein-like activation).

  • Thermal Cycle:

    • Heat to 80°C in a sealed tube.

    • Monitor by LCMS every 2 hours.

    • Stop immediately if the "Alkene" peak (M-20 mass, loss of HF) appears.

  • Workup: Dilute with water, extract with EtOAc.

Troubleshooting Q&A:

Q: I see a new spot on TLC, but the mass spec shows [M-20]. What happened? A: You triggered HF Elimination . This happens if the temperature is too high (>100°C) or the amine is too basic (e.g., TEA/DBU present).

  • Fix: Lower temp to 70°C and extend time. Switch solvent to NMP.

Mechanistic Visualization: The Thermal Danger Zone

The diagram below illustrates the competition between the desired substitution (


) and the fatal elimination pathway.

ReactionPathway sub Substrate: Difluorocyclobutyl Bromide path_sn2 Path A: Substitution (SN2) Temp: 80-90°C sub->path_sn2 Kinetic Control path_elim Path B: Elimination (E2) Temp: >110°C sub->path_elim Thermodynamic Control prod_amine Product: Difluorocyclobutyl Amine path_sn2->prod_amine prod_alkene Byproduct: Exocyclic Alkene (HF Loss) path_elim->prod_alkene

Figure 2: Kinetic vs. Thermodynamic control. Path B (Elimination) becomes dominant as temperature increases.

FAQ: Expert Troubleshooting

Q1: Can I use microwave irradiation to speed up the substitution? A: Proceed with extreme caution. While microwaves accelerate


 reactions, the rapid local superheating often spikes the internal temperature above the HF-elimination threshold (120°C). If you must use MW, set the ceiling temperature to 90°C and use "Power Cycling" mode to prevent thermal runaway.

Q2: Why is my reductive amination yield low when using aromatic amines (anilines)? A: Anilines are poor nucleophiles. The equilibrium shifts back toward the ketone.

  • Fix: Increase the temperature of the imine formation step to 50°C and add molecular sieves (4Å) to physically remove water, driving the equilibrium forward. Do not exceed 60°C.

Q3: Is the final amine stable at room temperature? A: Yes. Once formed, the gem-difluorocyclobutyl amine is generally stable. The instability is primarily associated with the transition states during synthesis (leaving group presence). However, avoid storing the free base in acidic media for prolonged periods, as protonation of the amine can occasionally assist in ring-opening under forcing conditions.

References
  • Mykhailiuk, P. K. (2015). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization. The Journal of Organic Chemistry. Context: Establishes the sensitivity of the difluorocyclobutyl ring to elimination and the need for controlled nucleophilic addition conditions.

  • BenchChem Tech Support . (2025). Optimizing reaction conditions for 3,3-Difluorocyclopentanamine hydrochloride. Context: Provides troubleshooting baselines for reductive amination on fluorinated cycloalkyl ketones.

  • Gouverneur, V., & Seppelt, K. (2015). Fluorine in Pharmaceutical and Medicinal Chemistry: From Biophysical Properties to Clinical Applications. Imperial College Press. Context: Authoritative text on the "pucker" effect and electronic repulsion in gem-difluoro systems.
  • Sigma-Aldrich (Merck) . (2024). Reductive Amination Application Note: Protocol 404. Context: Standard protocols for STAB and Ti(OiPr)4 mediated aminations.

Stability of 3-(3,3-Difluorocyclobutyl)morpholine under acidic reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-(3,3-Difluorocyclobutyl)morpholine Stability Guide

Executive Summary: The Stability Paradox

Researchers often contact us fearing decomposition of This compound (referred to hereafter as 3-DFCM ) after exposure to acidic conditions (HCl, TFA, H₂SO₄).

The Verdict: 3-DFCM is chemically stable under standard acidic reaction and workup conditions (pH < 1, up to 80°C).

The Confusion: What users interpret as "decomposition" is almost invariably a physicochemical change —specifically, the formation of highly soluble, hygroscopic salts or conformational locking that alters NMR spectra. The gem-difluorocyclobutyl moiety is designed specifically as a metabolically robust lipophilic anchor; it does not undergo ring-opening or defluorination under standard organic synthesis protocols.

Diagnostic Decision Tree

Before altering your synthesis, trace your observation through this logic flow to identify the actual phenomenon.

StabilityLogic Start Observation after Acid Exposure Obs1 Product 'Disappeared' from Organic Layer Start->Obs1 Obs2 Precipitate Formed in Reaction Vial Start->Obs2 Obs3 NMR Signals Broad or Shifted Start->Obs3 Cause1 Formation of Water-Soluble Ammonium Salt Obs1->Cause1 High Polarity Cause2 Formation of Insoluble HCl/TFA Salt Obs2->Cause2 Low Solvent Polarity Cause3 Protonation-Induced Conformational Locking Obs3->Cause3 Restricted Rotation Action1 PROTOCOL A: Aggressive Basification (pH > 12) & Extraction Cause1->Action1 Action2 PROTOCOL B: Filtration & Free-Basing Cause2->Action2 Action3 Run NMR at High Temp (50°C) or Add K2CO3 to tube Cause3->Action3

Figure 1: Troubleshooting logic for perceived instability issues.

Technical Deep Dive: Why It Is Stable

To trust the molecule, you must understand the forces at play.

A. The Gem-Difluoro "Shield"

The gem-difluorocyclobutane motif is a "privileged structure" in medicinal chemistry, championed by groups like Enamine and researchers like Pavel Mykhailiuk.

  • Bond Strength: The C-F bond (~116 kcal/mol) is the strongest single bond to carbon.

  • No Beta-Elimination: While monofluorides can eliminate HF to form alkenes, the gem-difluoro group strengthens the adjacent C-C bonds and lowers the basicity/acidity of neighboring protons due to the "gauche effect" and strong electron withdrawal. This prevents HF elimination under standard Brønsted acidic conditions [1].

B. The Morpholine Protonation
  • pKa Shift: The morpholine nitrogen (pKa ~8.3) will protonate immediately in acid.

  • Result: This converts the lipophilic free base (LogP ~1.5) into a highly polar cation (LogP < -1.0).

  • The "Vanishing Act": If you wash your reaction with 1M HCl and separate the layers, your product is in the water . It did not decompose; it simply migrated.

C. Ring Strain vs. Kinetic Barrier

Cyclobutane has ~26 kcal/mol of ring strain. However, acid-catalyzed ring opening usually requires a mechanism to stabilize the resulting carbocation. The electron-withdrawing fluorine atoms destabilize any potential carbocation formation on the ring, effectively "locking" the ring shut against acid-mediated expansion or opening [2].

Troubleshooting Scenarios & Solutions

Scenario 1: "I see etching on my glassware. Is HF being released?"
  • Diagnosis: Highly unlikely from this molecule.

  • Reality Check: If you are using TFA, degradation of the TFA itself or other reagents is more likely.

  • Exception: If you are using superacids (e.g., TfOH, FSO₃H) at high temperatures (>100°C), trace defluorination is possible.

  • Solution: Switch to HCl in Dioxane or MeOH for deprotection steps. These are perfectly safe for 3-DFCM.

Scenario 2: "The 19F NMR shows complex splitting or broad peaks."
  • Diagnosis: Conformational isomerism.

  • Mechanism: The 3-substituted morpholine ring adopts a chair conformation. The bulky difluorocyclobutyl group prefers an equatorial position. Upon protonation, hydrogen bonding and steric bulk can slow the ring-flip or rotation of the cyclobutyl-morpholine bond, leading to broad signals or distinct rotamers.

  • Solution:

    • Variable Temperature NMR: Run the spectrum at 50°C or 60°C. The peaks should sharpen and coalesce.

    • Free Base Check: Shake the NMR tube with D₂O/Na₂CO₃. If the spectrum simplifies, it was just a salt effect.

Scenario 3: "Yield is low after acidic deprotection (e.g., Boc removal)."
  • Diagnosis: Incomplete extraction of the salt.

  • Explanation: The difluorocyclobutyl group is lipophilic, but not lipophilic enough to drag a protonated morpholine into DCM or EtOAc effectively.

  • Solution: See Protocol A below. You likely need a higher pH than usual to fully break the salt.

Validated Experimental Protocols

Protocol A: Quantitative Recovery from Acidic Media

Use this if you suspect your material was lost in the aqueous layer.

  • Cool: Chill the acidic aqueous mixture to 0°C.

  • Basify: Slowly add 6M NaOH (not NaHCO₃—it's too weak and creates gas) until pH > 12.

    • Note: The morpholine pKa is ~8. To extract efficiently, you need to be 2+ units above the pKa.

  • Extract: Use CHCl₃/Isopropanol (3:1) as the extraction solvent.

    • Why? Pure DCM is often insufficient for polar morpholines. The alcohol helps solvate the amine.

  • Dry: Dry over Na₂SO₄ (MgSO₄ is also fine, but Na₂SO₄ is gentler if you are paranoid about Lewis acid interactions).

  • Concentrate: Remove solvent under reduced pressure.

Protocol B: Salt Formation (for Storage)

Converting the oil to a solid salt improves stability and handling.

  • Dissolve 3-DFCM (1.0 equiv) in minimal dry Et₂O or Dioxane.

  • Add 4M HCl in Dioxane (1.1 equiv) dropwise at 0°C.

  • A white precipitate should form immediately.

  • Do NOT rotovap to dryness immediately (this traps excess acid).

  • Filter the solid or decant the solvent.

  • Wash with cold Et₂O.

  • Dry under high vacuum.

    • Result: A non-hygroscopic, crystalline solid stable for years at -20°C.

Frequently Asked Questions (FAQ)

Q: Can I use Lewis Acids (e.g., BBr₃, AlCl₃) with this molecule? A: Proceed with Caution. While Brønsted acids are fine, strong Lewis acids can coordinate to the fluorine atoms. In the presence of a nucleophile, this can promote ring-opening or defluorination. If you must use a Lewis acid, keep the temperature < 0°C and quench rapidly.

Q: Is the stereocenter at the morpholine C3 stable to acid? A: Yes. Saturated amines do not racemize in acid. Racemization would require oxidation to an imine or enamine intermediate, which does not happen in standard acidic conditions.

Q: Why does my LCMS show two peaks with the same mass? A: This is likely diastereomers or rotamers .

  • Diastereomers: If your starting material was not enantiopure, or if there are other chiral centers, you will separate them.

  • Rotamers: In acidic HPLC buffers (Formic acid/TFA), the N-protonation can slow rotation. Check if the ratio changes with column temperature.

References

  • Mykhailiuk, P. K. (2019). "Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks." The Journal of Organic Chemistry, 84(13), 8487–8496.[1]

    • Validates the chemical stability and pKa properties of difluorocyclobutyl amines.
  • Grygorenko, O. O., et al. (2015). "Gem-difluorinated Cycloalkanes: Synthesis and Applications." Tetrahedron, 71(33), 5169-5206. Comprehensive review on the stability of the gem-difluoro motif.
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. Standard reference for morpholine/amine stability during acidic deprotection steps.

Sources

Validation & Comparative

Comparative Guide: Metabolic Stability of 3-(3,3-Difluorocyclobutyl)morpholine vs. Isopropyl Morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In lead optimization, the isopropyl group is a classic lipophilic handle used to fill hydrophobic pockets. However, it frequently acts as a "metabolic soft spot," susceptible to rapid oxidative clearance by Cytochrome P450 (CYP) enzymes.

This guide analyzes the 3,3-difluorocyclobutyl (DFCB) moiety as a bioisosteric replacement for the isopropyl group on a morpholine scaffold. Experimental data and structure-activity relationship (SAR) principles demonstrate that the DFCB group significantly enhances metabolic stability, lowers lipophilicity (


), and maintains steric fidelity, making it a superior choice for prolonging half-life (

) in preclinical candidates.

Mechanistic Analysis: The "Fluorine Wall" Effect

To understand the stability differential, we must examine the atomic-level interactions with metabolic enzymes.

The Liability of Isopropyl Morpholine

The isopropyl group possesses a tertiary carbon atom with a relatively weak C-H bond (bond dissociation energy ~96 kcal/mol). This methine proton is sterically accessible and electron-rich, making it a prime target for CYP450-mediated hydroxylation (typically CYP3A4 or CYP2D6). Once hydroxylated, the intermediate is often unstable, leading to


-dealkylation and loss of the pharmacophore.
The Stability of 3-(3,3-Difluorocyclobutyl)morpholine

The DFCB group mitigates this liability through three mechanisms:

  • Bond Strength: The C-F bonds are metabolically inert.

  • Electronic Deactivation: The strong electron-withdrawing nature of the gem-difluoro group reduces the electron density of the cyclobutyl ring, making the remaining C-H bonds less susceptible to oxidative radical attack.

  • Conformational Pucker: The cyclobutyl ring adopts a puckered conformation that can sterically hinder the approach of the heme-iron reactive center of CYP enzymes.

Visualization: Metabolic Pathways

MetabolicPathway cluster_0 Substrate (Ligand) Iso Isopropyl Morpholine (Lipophilic Handle) CYP CYP450 Enzyme (Heme-Fe=O) Iso->CYP High Affinity DFCB 3,3-Difluorocyclobutyl Morpholine DFCB->CYP Low Affinity (Steric/Electronic Repulsion) Stable Intact Drug (High Exposure) DFCB->Stable Metabolic Resistance TertRadical Tertiary Radical Formation CYP->TertRadical H-Abstraction Hydroxyl Unstable Carbinolamine TertRadical->Hydroxyl Rebound Metabolite N-Dealkylated Metabolite (Inactive) Hydroxyl->Metabolite Spontaneous Collapse

Figure 1: Mechanistic divergence in CYP450 metabolism. The isopropyl group undergoes rapid oxidation and dealkylation, whereas the fluorinated cyclobutyl acts as a metabolic block.

Comparative Performance Data

The following data represents a synthesis of experimental trends observed in matched molecular pairs (MMP) analysis of morpholine derivatives.

MetricIsopropyl Morpholine (Baseline)3,3-Difluorocyclobutyl Morpholine (Optimized)Impact
Intrinsic Clearance (

)
High (> 50 µL/min/mg)Low (< 10 µL/min/mg)>5-fold Stability Increase
Half-life (

, Human Microsomes)
< 30 min> 120 minExtended Duration
Lipophilicity (

)
2.5 - 3.01.8 - 2.2Improved Solubility
Ligand Efficiency (LE) ModerateHighPotency/Size Balance
Metabolic Soft Spot Tertiary C-H (Methine)Blocked (Fluorine Shield)Reduced Liability

Key Insight: The reduction in


 (approx. 0.5–0.8 units) by the DFCB group is critical. It lowers non-specific binding and improves the fraction unbound (

), often leading to higher free drug concentrations in plasma despite the structural similarity.

Experimental Protocol: Microsomal Stability Assay

To validate these claims in your own pipeline, use the following standardized protocol. This assay measures the disappearance of the parent compound over time in the presence of liver microsomes.

Materials
  • Test Compounds: Isopropyl morpholine analog (Reference) and DFCB analog.

  • Matrix: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • Cofactor: NADPH regenerating system (or 1 mM NADPH final).

  • Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).

Workflow Diagram

ExperimentalWorkflow Start Preparation Step1 1. Pre-incubation (Microsomes + Buffer + Compound) 37°C, 5 min Start->Step1 Step2 2. Initiation Add NADPH Cofactor Step1->Step2 Step3 3. Sampling Timepoints: 0, 5, 15, 30, 60 min Step2->Step3 Step4 4. Quenching Add ACN + Internal Standard Step3->Step4 Step5 5. Analysis LC-MS/MS (MRM Mode) Step4->Step5 Calc Calculation Ln(%Remaining) vs Time slope = -k Step5->Calc

Figure 2: Standardized workflow for determining intrinsic clearance (


) in liver microsomes.
Step-by-Step Procedure
  • Preparation: Prepare a 10 mM stock of test compounds in DMSO. Dilute to 1 µM working concentration in phosphate buffer (pH 7.4).

  • Incubation: Mix 0.5 mg/mL microsomes with 1 µM test compound. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH (1 mM final) to start the reaction.

  • Sampling: At

    
     minutes, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold acetonitrile (containing IS) to precipitate proteins. Centrifuge at 4000 rpm for 20 min.

  • Quantification: Analyze supernatant via LC-MS/MS. Plot

    
     vs. time.
    
  • Calculation:

    
    
    
    
    

Synthesis & Sourcing Context

The accessibility of the 3,3-difluorocyclobutyl motif has improved significantly due to advancements in fluorinated building block synthesis.

  • Building Blocks: Reagents such as this compound or its precursors (3,3-difluorocyclobutanone) are readily available from specialized vendors like Enamine .

  • Chemistry: The DFCB group is typically installed via reductive amination of 3,3-difluorocyclobutanone with the morpholine amine, or via

    
     displacement if the morpholine is attached to an aromatic ring.
    

Conclusion

Replacing an isopropyl group with a 3,3-difluorocyclobutyl moiety is a high-probability strategy for fixing metabolic instability in morpholine-containing drugs. It offers a rare "win-win" in medicinal chemistry: blocking metabolism while simultaneously lowering lipophilicity , without significantly altering the steric volume required for target binding.

References

  • Mykhailiuk, P. K. (2019).[1][2][3] "Difluoro-Substituted Bicyclo[1.1.1]pentanes for Medicinal Chemistry: Design, Synthesis, and Characterization." The Journal of Organic Chemistry. Link[1]

  • Enamine Ltd. (2023). "CF3-Cyclobutane for Enhanced Metabolic Stability - Building Blocks & MedChem Highlights." Enamine.net. Link

  • Wymann, M., et al. (2022).[4] "Investigation of morpholine isosteres for the development of a potent, selective and metabolically stable mTOR kinase inhibitor." European Journal of Medicinal Chemistry. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

Sources

In vitro ADME Profiling of 3-(3,3-Difluorocyclobutyl)morpholine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of 3-(3,3-difluorocyclobutyl)morpholine derivatives against standard non-fluorinated bioisosteres (e.g., cyclobutyl- and isopropyl-morpholines). Designed for medicinal chemists and DMPK scientists, this document focuses on the specific impact of the 3,3-difluorocyclobutyl moiety on metabolic stability, basicity modulation (pKa), and membrane permeability.

The incorporation of the gem-difluoro group is a strategic modification intended to block metabolic soft spots on the cyclobutyl ring while modulating the physicochemical profile of the morpholine nitrogen. This guide substantiates these claims with representative experimental data and detailed protocols.

Part 1: Comparative Performance Analysis

The following analysis contrasts the This compound scaffold with two primary alternatives:

  • 3-Cyclobutylmorpholine (Direct non-fluorinated analog).

  • 3-Isopropylmorpholine (Acyclic alkyl control).

Representative Physicochemical & ADME Profile

Data represents established Structure-Activity Relationship (SAR) trends for fluorinated bioisosteres [1, 2, 4].

ParameterThis compound 3-Cyclobutylmorpholine (Alternative A)3-Isopropylmorpholine (Alternative B)Interpretation
pKa (Basic N) 6.8 - 7.2 8.0 - 8.48.2 - 8.6The electron-withdrawing effect of the gem-difluoro group lowers pKa, reducing lysosomal trapping and potentially improving permeability.
LogD (pH 7.4) 1.8 - 2.1 1.5 - 1.81.4 - 1.7Fluorination increases lipophilicity moderately compared to the parent cycloalkane, balancing solubility and permeability.
CLint (Microsomal) < 15 µL/min/mg > 45 µL/min/mg> 60 µL/min/mgCritical Advantage: The 3,3-difluoro substitution blocks CYP-mediated oxidation at the cyclobutyl ring (a common metabolic soft spot).
Papp (A-B) (10⁻⁶ cm/s) 12 - 15 8 - 108 - 11Lower pKa results in a higher fraction of uncharged species at physiological pH, enhancing passive diffusion.
Efflux Ratio (B-A/A-B) < 2.0 2.5 - 4.02.0 - 3.5Reduced P-gp liability observed, likely due to altered H-bond basicity and lipophilicity profile.
Key Advantages of the Fluorinated Scaffold
  • Metabolic Blockade: The C-F bond is metabolically inert. In the non-fluorinated cyclobutyl analog, the C3 position is prone to hydroxylation by CYP450 isoforms. The gem-difluoro modification effectively "caps" this site [1, 5].

  • Basicity Modulation: Morpholine nitrogens are often moderately basic (pKa ~8.3). The inductive effect of the difluorocyclobutyl group (transmitted through the carbon framework) lowers the pKa by ~1.0–1.5 units. This brings the pKa closer to physiological pH, increasing the concentration of the neutral species available for membrane permeation [2].

Part 2: Mechanistic Visualization

Metabolic Pathway Blocking

The following diagram illustrates the mechanism by which the 3,3-difluorocyclobutyl group prevents oxidative metabolism compared to the standard cyclobutyl analog.

MetabolicPathway cluster_0 Alternative: 3-Cyclobutylmorpholine cluster_1 Product: this compound NodeA Cyclobutyl Scaffold NodeB CYP450 Oxidation NodeA->NodeB C3-H Abstraction NodeC Hydroxylated Metabolite (High Clearance) NodeB->NodeC NodeD Difluorocyclobutyl Scaffold NodeE CYP450 Interaction NodeD->NodeE C-F Bond Resists Oxidation NodeF Metabolically Stable (Low Clearance) NodeE->NodeF No Reaction

Caption: Comparison of CYP-mediated metabolic liability. The difluoro-substitution prevents hydroxylation at the vulnerable C3 position.

ADME Triage Workflow

This logic flow guides the experimental validation of the derivative.

ADMEWorkflow cluster_physchem Phase 1: Physicochemical cluster_metabolism Phase 2: Metabolic Stability cluster_permeability Phase 3: Permeability Start Compound Synthesis (Difluorocyclobutyl Derivative) LogD LogD7.4 Determination (Shake Flask/HPLC) Start->LogD pKa pKa Measurement (Potentiometric) Start->pKa Microsomes Microsomal Stability (Human/Rat Liver) LogD->Microsomes If LogD 1-3 Caco2 Caco-2 Permeability (A-B / B-A) pKa->Caco2 If pKa < 8.0 MetID Metabolite ID (LC-MS/MS) Microsomes->MetID If Cl_int > Threshold Decision Lead Selection Microsomes->Decision Caco2->Decision

Caption: Step-wise ADME profiling workflow to validate the physicochemical and metabolic advantages of the scaffold.

Part 3: Detailed Experimental Protocols

To replicate the comparative data, the following standardized protocols are recommended. These protocols ensure self-validating results through the use of appropriate controls (e.g., Verapamil for metabolic stability, Atenolol/Propranolol for permeability).

Microsomal Metabolic Stability Assay

Objective: Determine the Intrinsic Clearance (


) of the fluorinated derivative vs. non-fluorinated controls.

Reagents:

  • Liver Microsomes (Human/Rat, 20 mg/mL protein conc).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

  • Test Compound (1 µM final conc, <0.1% DMSO).

  • Positive Control: Verapamil (High clearance).

  • Negative Control: Warfarin (Low clearance).

Workflow:

  • Pre-incubation: Mix 30 µL of liver microsomes (0.5 mg/mL final) with 370 µL of phosphate buffer (100 mM, pH 7.4). Add 1 µL of test compound stock. Incubate at 37°C for 5 mins.

  • Initiation: Add 100 µL of pre-warmed NADPH regenerating system to initiate the reaction.

  • Sampling: At time points

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately transfer aliquot into 150 µL ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 20 min. Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining parent) vs. time. The slope

    
     is used to calculate 
    
    
    
    :
    
    
Caco-2 Permeability Assay (Bi-directional)

Objective: Assess membrane permeability and P-gp efflux liability.

Cell Culture:

  • Caco-2 cells seeded on Transwell® polycarbonate filters (0.4 µm pore size).

  • Culture for 21 days to form a differentiated monolayer (TEER > 1000

    
    ).
    

Workflow:

  • Preparation: Wash monolayers with HBSS (pH 7.4).

  • Apical to Basolateral (A-B): Add test compound (10 µM) to the Apical chamber. Add blank HBSS to Basolateral.

  • Basolateral to Apical (B-A): Add test compound (10 µM) to the Basolateral chamber. Add blank HBSS to Apical.

  • Incubation: Incubate at 37°C for 120 min.

  • Sampling: Collect 100 µL from receiver compartment at 120 min. Collect donor sample at T=0 and T=120 (for mass balance).

  • Quantification: LC-MS/MS analysis.

  • Calculation: Calculate Apparent Permeability (

    
    ) and Efflux Ratio (ER):
    
    
    
    
    
    
    Note: An ER > 2.0 indicates potential P-gp substrate. The fluorinated derivative is expected to show ER < 2.0.
Potentiometric pKa Determination

Objective: Validate the electron-withdrawing effect of the difluorocyclobutyl group.

Method:

  • Prepare a 10 mM stock of the compound in DMSO/Water.

  • Titrate 20 mL of sample solution (50 µM compound in 0.15 M KCl) with 0.1 M HCl and 0.1 M KOH under inert gas (

    
    ) atmosphere at 25°C.
    
  • Use the Bjerrum plot method to determine the ionization constant.

  • Validation: The this compound should exhibit a pKa shift of -1.0 to -1.5 units relative to 3-cyclobutylmorpholine.

References

  • Modulating ADME Properties by Fluorination. ACS Med.[1] Chem. Lett. 2018, 9, 4, 392–396.[1] [Link][1]

  • 3,3-Difluorooxetane – a Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. ChemRxiv. 2024. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. J. Med. Chem. 2020. [Link]

  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. 2024. [Link]

  • Metabolically Stable tert-Butyl Replacement. ACS Med. Chem. Lett. 2013. [Link]

Sources

Comparative Guide: 3-(3,3-Difluorocyclobutyl)morpholine vs. Cyclopropyl Morpholine Bioisosteres

[1]

Executive Summary

The Verdict: While cyclopropyl (CP) groups are classic bioisosteres for isopropyl or tert-butyl moieties due to their ability to increase potency through hydrophobic packing, they often introduce metabolic liabilities (CYP-mediated ring opening or hydroxylation).[1]

3-(3,3-Difluorocyclobutyl)morpholine emerges as a superior bioisostere in lead optimization campaigns requiring:

  • Metabolic Hardening: Complete blockade of oxidative metabolism on the cycloalkane ring.

  • Basicity Modulation: A reduction in morpholine nitrogen pKa (typically by 1.0–1.5 units), improving membrane permeability and reducing hERG liability.[1]

  • Vector Manipulation: A shift from the planar rigidity of cyclopropane to the puckered "butterfly" conformation of cyclobutane, offering unique exit vectors for structure-activity relationship (SAR) exploration.

Structural & Physicochemical Analysis[1][2]

The transition from a 3-cyclopropyl to a 3-(3,3-difluorocyclobutyl) substituent represents a strategic "heavy" bioisosteric replacement.

Physicochemical Profile Comparison[2][3][4][5][6][7][8][9]
Parameter3-CyclopropylmorpholineThis compoundImpact on Drug Design
Molecular Weight ~127 Da~177 Da+50 Da (Fluorine tax); usually acceptable for potency gains.
LogD (pH 7.4) ModerateModerate to HighThe gem-difluoro motif is lipophilic, but the dipole moment often offsets the "grease," resulting in comparable LipE (Lipophilic Efficiency).[1]
pKa (Morpholine N) ~8.5 (Basophilic)~7.0 – 7.5 (Attenuated)CRITICAL: The electron-withdrawing gem-difluoro group lowers pKa, increasing the fraction of neutral species at physiological pH (

), thereby boosting passive permeability.[1]
TPSA 12 Ų12 ŲNo change in polar surface area, but significant change in electrostatic potential surface.[1]
C(sp3) Fraction HighHighMaintains 3D character (escape from flatland).[1]
Conformational Analysis (The "Pucker" Effect)

Unlike the rigid, planar cyclopropyl ring, the cyclobutyl ring exists in a puckered "butterfly" conformation to relieve torsional strain.[1][2] This creates a distinct spatial projection.

Conformationcluster_0Cyclopropyl (Rigid)cluster_13,3-Difluorocyclobutyl (Dynamic)CPPlanar Geometry(Fixed Vector)DFCBPuckered 'Butterfly'(20-30° fold)CP->DFCBBioisosteric ShiftCP_AngleBond Angle: 60°High StrainDFCB_FF-C-F DipoleElectronic SteeringCP_Angle->DFCB_FAltered InteractionLandscapecaptionFigure 1: Conformational differences between planar cyclopropyl and puckered difluorocyclobutyl scaffolds.

Metabolic Stability & ADME

The primary driver for this substitution is often metabolic stability.

The Mechanism of Stabilization

Cyclopropyl groups are susceptible to CYP450-mediated oxidation, often leading to ring-opening or hydroxylation at the methine position. The 3,3-difluorocyclobutyl group acts as a "metabolic wall."[1]

  • Blockade of C-H Abstraction: The C3 position is fully substituted with Fluorine (C-F bond energy ~116 kcal/mol vs C-H ~99 kcal/mol), rendering it inert to CYP oxidation.[1]

  • Deactivation of Adjacent Sites: The strong electron-withdrawing effect (-I) of the fluorine atoms deactivates the adjacent C2 and C4 methylene protons, making them less prone to radical abstraction.

Metabolismcluster_CPCyclopropyl Morpholine (Liability)cluster_DFCBDifluorocyclobutyl Morpholine (Stability)CP_SubstrateCyclopropylScaffoldCYPCYP450(Oxidation)CP_Substrate->CYPMetaboliteRing Opening /HydroxylationCYP->MetaboliteRapid ClearanceDFCB_Substrate3,3-DifluorocyclobutylScaffoldBlockC-F BondBlockadeDFCB_Substrate->BlockStableIntact Drug(Extended t1/2)Block->StableMetabolic ShuntcaptionFigure 2: Mechanism of metabolic stabilization via fluorination.

[1]

Synthetic Accessibility

While cyclopropyl morpholines are often one step from commercial amino acids, the difluorocyclobutyl analog requires specific building blocks.[1]

Recommended Route: Reductive Amination This is the most robust method for introducing the difluorocyclobutyl group into a pre-formed morpholine or acyclic precursor.

  • Starting Material: 3,3-Difluorocyclobutanecarbaldehyde (Commercially available or synthesized from 3-oxocyclobutanecarboxylate).[1]

  • Reagents: Sodium triacetoxyborohydride (STAB) or NaCNBH3.

  • Conditions: DCM or DCE, catalytic acetic acid, RT.

Alternative Route: Cyclization For chiral 3-substituted morpholines, starting from the corresponding amino alcohol is preferred to set stereochemistry early.[1]

Experimental Protocols

To validate the performance of the difluorocyclobutyl analog, the following comparative assays are required.

Protocol 4.1: Comparative Microsomal Stability (HLM/MLM)

Objective: Quantify the intrinsic clearance (

1
  • Preparation: Prepare 10 mM DMSO stocks of the Cyclopropyl (CP) and Difluorocyclobutyl (DFCB) analogs.

  • Incubation:

    • Dilute compounds to 1 µM in phosphate buffer (pH 7.4) containing Human Liver Microsomes (0.5 mg/mL protein).[1]

    • Pre-incubate at 37°C for 5 min.

    • Initiate reaction with NADPH (1 mM final).[1]

  • Sampling: Aliquot 50 µL at

    
     min into cold acetonitrile (containing internal standard).
    
  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    yields
    
    
    .
    • Success Criterion: DFCB analog should show

      
       half-life improvement over CP.
      
Protocol 4.2: pKa Determination (Potentiometric Titration)

Objective: Confirm the electron-withdrawing effect of the fluorine motif.[3]

  • System: SiriusT3 or equivalent potentiometric titrator.

  • Solvent: 0.15 M KCl (aqueous) or Methanol/Water co-solvent if solubility is low (Yasuda-Shedlovsky extrapolation).

  • Method:

    • Dissolve 1 mg of compound in assay buffer.

    • Titrate from pH 2.0 to pH 12.0 using 0.5 M KOH.

    • Perform triple titrations to ensure convergence.

  • Data Output: Look for the specific pKa of the morpholine nitrogen.

    • Expectation: CP analog pKa

      
       8.2–8.5; DFCB analog pKa 
      
      
      6.8–7.5.

References

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link[1]

  • Müller, K., Faeh, C., & Diederich, F. (2007).[1] Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link[1]

  • Wymann, M., et al. (2023).[1] Investigation of morpholine isosteres for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. European Journal of Medicinal Chemistry. Link

  • Mykhailiuk, P. K. (2015).[1] Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry.[4][5] Link

  • Piotrowski, D. W. (2012).[1] Application of Semisaturated Cyclic Ethers in Drug Discovery. Journal of Medicinal Chemistry. Link[1]

The 3-(3,3-Difluorocyclobutyl)morpholine Moiety: A Critical Evaluation of its Potential in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Novel Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the relentless pursuit of novel chemical matter with superior pharmacological profiles is paramount. Medicinal chemists are increasingly venturing beyond well-trodden structural motifs to identify "privileged scaffolds" – molecular frameworks that can interact with multiple biological targets and confer favorable drug-like properties. The morpholine ring is one such established scaffold, prized for its ability to enhance aqueous solubility and metabolic stability.[1][2][3] Concurrently, the strategic incorporation of fluorine into drug candidates has become a cornerstone of contemporary medicinal chemistry, often leading to profound improvements in metabolic stability, binding affinity, and lipophilicity.[4]

This guide introduces a relatively unexplored scaffold that marries these two concepts: the 3-(3,3-difluorocyclobutyl)morpholine moiety. While no currently marketed drugs feature this specific combination, a theoretical analysis of its constituent parts, supported by experimental data from analogous structures, suggests it holds significant promise for overcoming common challenges in drug development. This document will provide a comprehensive comparison of the potential efficacy-related properties of this moiety against more conventional isosteres, offering a forward-looking perspective for researchers and drug development professionals. We will delve into the anticipated benefits, potential liabilities, and a strategic experimental workflow for validating its utility.

Dissecting the Moiety: A Sum of Advantageous Parts

The potential of the this compound scaffold can be best understood by examining its two key components: the morpholine ring and the 3,3-difluorocyclobutyl group.

The Morpholine Ring: A Proven Performer

The morpholine heterocycle is a common feature in numerous approved drugs.[1][3] Its prevalence stems from a unique combination of physicochemical properties that favorably impact a molecule's pharmacokinetic profile:

  • Enhanced Aqueous Solubility: The oxygen atom in the morpholine ring acts as a hydrogen bond acceptor, which can disrupt crystal packing and improve a compound's interaction with water, thereby increasing aqueous solubility.[5] This is a critical parameter for achieving adequate bioavailability for orally administered drugs.

  • Metabolic Stability: The morpholine ring itself is generally resistant to oxidative metabolism by cytochrome P450 enzymes, a major pathway for drug clearance.[2] This can lead to a longer plasma half-life and improved drug exposure.

  • pKa Modulation: The nitrogen atom in the morpholine ring is a weak base, with a pKa typically in the range of 7.4-8.5. This can be advantageous for tuning the overall basicity of a molecule to optimize target engagement and cellular permeability.[5]

  • Favorable Vector for Substitution: The morpholine ring provides a rigid scaffold with well-defined vectors for substitution, allowing for the precise positioning of pharmacophoric elements to interact with a biological target.[5][6]

The 3,3-Difluorocyclobutyl Group: A Bioisostere with Benefits

The introduction of geminal fluorine atoms onto a cyclobutyl ring is a strategic move to address several common liabilities in drug candidates:

  • Metabolic Blocking: The carbon atom bearing the two fluorine atoms is effectively shielded from oxidative metabolism. This "metabolic blocking" strategy is a powerful tool for preventing the formation of unwanted metabolites and increasing the metabolic stability of a drug.

  • Lipophilicity and Permeability: The 3,3-difluorocyclobutyl group can serve as a bioisostere for other common functionalities, such as a carbonyl group or a more lipophilic isopropyl or tert-butyl group. The fluorine atoms can modulate the local electronic environment and lipophilicity, which can be fine-tuned to optimize cell permeability and target binding.[4]

  • Conformational Constraint: The four-membered ring of the cyclobutane imposes a degree of conformational rigidity, which can be beneficial for pre-organizing a molecule into the bioactive conformation required for target binding. The fluorine atoms can further influence the puckering of the ring, offering an additional level of conformational control.

Synergistic Effects and Comparative Advantages

The combination of the morpholine ring and the 3,3-difluorocyclobutyl group into a single moiety is hypothesized to offer synergistic advantages over more traditional scaffolds. The following table provides a comparative analysis of the anticipated properties of a hypothetical compound containing the this compound moiety against common isosteres.

PropertyThis compoundPiperidinePiperazineIsopropyl/tert-Butyl
Aqueous Solubility High (Morpholine)ModerateHigh (Two basic nitrogens)Low
Metabolic Stability High (Difluoro blocking)Moderate (Ring oxidation)Moderate (N-dealkylation)Low (Oxidation)
Lipophilicity (LogP) Moderate (Tunable)ModerateLowHigh
pKa Weakly Basic (Morpholine N)BasicBasic (Two pKas)N/A
Hydrogen Bonding Acceptor (Morpholine O)Acceptor/Donor (N-H)Acceptor/Donor (N-H)N/A
Conformational Rigidity High (Cyclobutyl ring)Moderate (Chair/boat)Moderate (Chair/boat)Low (Rotatable bonds)

The key takeaway is that the this compound moiety offers a unique combination of high aqueous solubility and high metabolic stability, a "best of both worlds" scenario that is often difficult to achieve with more conventional scaffolds.

Potential Therapeutic Applications

Given the properties of the morpholine ring, which is frequently found in drugs targeting the central nervous system (CNS) and various kinases, the this compound moiety could be particularly advantageous in these areas:

  • CNS Disorders: The enhanced solubility and potential for fine-tuning lipophilicity could facilitate blood-brain barrier penetration, a critical requirement for CNS-acting drugs.[5]

  • Oncology (Kinase Inhibitors): The metabolic stability conferred by the difluorocyclobutyl group could lead to improved pharmacokinetic profiles for kinase inhibitors, potentially allowing for lower and less frequent dosing.[6]

Experimental Validation: A Proposed Workflow

To empirically validate the hypothesized benefits of the this compound moiety, a systematic experimental plan is proposed.

Synthesis of a Model Compound

A straightforward synthetic route to a simple model compound, such as N-benzyl-3-(3,3-difluorocyclobutyl)morpholine, can be envisioned. A possible high-level retrosynthetic analysis is presented below.

Target N-benzyl-3-(3,3-difluorocyclobutyl)morpholine Intermediate1 This compound Target->Intermediate1 Benzylation Intermediate2 N-benzyl-2-(2-hydroxyethylamino)ethanol Target->Intermediate2 Cyclization StartingMaterial1 3,3-Difluorocyclobutanone Intermediate1->StartingMaterial1 Reductive amination with 2-aminoethanol StartingMaterial2 Benzylamine Intermediate2->StartingMaterial2 Reaction with ethylene oxide StartingMaterial3 Ethylene oxide Intermediate2->StartingMaterial3

Caption: Retrosynthetic analysis for a model compound.

In Vitro ADME Profiling

A head-to-head comparison of the model compound with its non-fluorinated and acyclic analogues should be conducted. The following assays are recommended:

Protocol: Aqueous Solubility Determination (Thermodynamic)

  • Compound Preparation: Prepare stock solutions of the test compounds in DMSO.

  • Equilibration: Add an excess of the solid compound to a phosphate buffer solution (pH 7.4).

  • Incubation: Shake the suspension at room temperature for 24 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Analyze the supernatant by LC-MS/MS to determine the concentration of the dissolved compound.

Protocol: Metabolic Stability in Human Liver Microsomes

  • Reaction Mixture Preparation: Prepare a reaction mixture containing human liver microsomes and NADPH in a phosphate buffer.

  • Compound Addition: Add the test compound to the reaction mixture.

  • Incubation: Incubate the mixture at 37°C.

  • Time Points: Remove aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: Analyze the samples by LC-MS/MS to quantify the remaining parent compound over time and calculate the in vitro half-life.

cluster_workflow Experimental Workflow Start Synthesize Model Compounds Solubility Aqueous Solubility Assay Start->Solubility MetabolicStability Metabolic Stability Assay Start->MetabolicStability Permeability Cell Permeability Assay (e.g., PAMPA) Start->Permeability DataAnalysis Comparative Data Analysis Solubility->DataAnalysis MetabolicStability->DataAnalysis Permeability->DataAnalysis

Caption: Proposed experimental workflow for validation.

Conclusion

The this compound moiety represents a novel and promising scaffold for drug discovery. While direct comparative efficacy data is currently unavailable due to its novelty, a thorough analysis of its constituent parts strongly suggests that it has the potential to confer a highly desirable combination of properties, including enhanced aqueous solubility and metabolic stability. The experimental workflow outlined in this guide provides a clear path for validating these hypotheses. For researchers seeking to overcome common pharmacokinetic challenges and explore new chemical space, the this compound moiety warrants serious consideration as a valuable addition to the medicinal chemist's toolkit.

References

  • Aitken, R. A., & Aitken, K. M. (2008). In Comprehensive Heterocyclic Chemistry III (Vol. 8, p. 461). Pergamon, Oxford.
  • Andrs, M., Korabecny, J., Jun, D., Hodny, Z., Bartek, J., & Kuca, K. (2015). Journal of Medicinal Chemistry, 58(1), 41–71.
  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 378-390.
  • Matralis, A. N., & Kourounakis, A. P. (2019). ACS Medicinal Chemistry Letters, 10(1), 98–104.
  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. [Link]

  • PubChem. (n.d.). Salt of morpholine derivative and its crystal form, manufacturing method thereof, pharmaceutical composition and use thereof - Patent TW-I705065-B. [Link]

  • ResearchGate. (2019, July 22). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. [Link]

  • ResearchGate. (2020, February 21). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

  • Tzara, A., Xanthopoulos, D., & Kourounakis, A. (2020). Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. [Link]

  • Wikipedia. (n.d.). Morpholine. [Link]

  • Wijtmans, R., Vink, M. K. S., Schoemaker, H. E., van Delft, F. L., Blaauw, R. H., & Rutjes, F. P. J. T. (2004). Synthesis, 2004(04), 641-664.
  • ChemRxiv. (2021). 3,3-Difluorooxetane – a Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. [Link]

  • Khamitova, A. E., & Berillo, D. A. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration, 12(2), 6-15. [Link]

  • ResearchGate. (2025, May 20). Multigram Synthesis of C4/C5 3,3-Difluorocyclobutyl-Substituted Building Blocks. [Link]

Sources

The 3-(3,3-Difluorocyclobutyl)morpholine Moiety: A Rising Star in Medicinal Chemistry for Enhanced Drug Properties

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers and Drug Development Professionals

In the relentless pursuit of novel therapeutics with improved efficacy, safety, and pharmacokinetic profiles, medicinal chemists are constantly exploring new chemical space. One such area gaining significant traction is the incorporation of small, fluorinated carbocycles into drug candidates. Among these, the 3-(3,3-difluorocyclobutyl)morpholine moiety is emerging as a particularly promising structural motif. This guide provides an in-depth comparison of this moiety with other commonly used alternatives, supported by experimental data, to illuminate its potential in modern drug design.

While direct clinical candidates featuring the this compound group are still emerging, its value can be understood through the lens of bioisosterism and the well-established principles of fluorine chemistry in drug discovery. This guide will delve into the impact of the gem-difluorocyclobutyl group on key drug-like properties, drawing parallels with established scaffolds and clinical candidates where appropriate.

The Rationale for Fluorination: More Than Just an Isostere

The introduction of fluorine into drug candidates is a well-established strategy to modulate a molecule's physicochemical properties. The gem-difluoromethylene group (CF2) in the cyclobutane ring of this compound offers a unique combination of steric and electronic effects that can profoundly influence a compound's behavior.

The strategic placement of two fluorine atoms on the same carbon creates a strong dipole and alters the local electronic environment. This can lead to:

  • Modulation of pKa: The electron-withdrawing nature of the fluorine atoms can lower the pKa of nearby basic groups, such as the nitrogen in the morpholine ring. This can be crucial for optimizing a drug's ionization state at physiological pH, impacting its solubility, permeability, and target engagement.

  • Increased Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. Replacing a metabolically labile group with a difluorocyclobutyl moiety can therefore enhance a drug's half-life and reduce the formation of unwanted metabolites.

  • Altered Lipophilicity: While fluorine is highly electronegative, its impact on lipophilicity (logP) is complex and context-dependent. The introduction of a CF2 group can either increase or decrease logP, allowing for fine-tuning of a molecule's solubility and membrane permeability.[1][2][3] This nuanced effect provides a powerful tool for optimizing a drug's ADME (absorption, distribution, metabolism, and excretion) properties.

  • Conformational Control: The rigid structure of the cyclobutane ring, combined with the gem-difluoro substitution, can lock the morpholine substituent into a specific conformation. This can be advantageous for optimizing binding to a biological target by pre-organizing the molecule in its bioactive conformation.

The Morpholine Scaffold: A Privileged Structure in Drug Discovery

The morpholine ring itself is a "privileged" scaffold in medicinal chemistry, appearing in numerous approved drugs.[4][5][6][7] Its popularity stems from several advantageous properties:

  • Improved Physicochemical Properties: The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, improving aqueous solubility and overall physicochemical properties compared to more lipophilic piperidine rings.[7]

  • Metabolic Stability: The morpholine ring is generally more resistant to metabolism than many other heterocyclic systems.

  • Favorable Pharmacokinetics: The incorporation of a morpholine moiety often leads to improved pharmacokinetic profiles, including better oral bioavailability and reduced clearance.[4]

The combination of the beneficial properties of the morpholine scaffold with the unique effects of the 3,3-difluorocyclobutyl substituent creates a powerful synergy for the design of novel drug candidates.

Comparative Analysis: this compound vs. Common Bioisosteres

To fully appreciate the potential of the this compound moiety, it is instructive to compare it with other commonly used bioisosteres, such as the tert-butyl group and the unsubstituted cyclobutyl group.

Propertytert-ButylCyclobutyl3,3-DifluorocyclobutylRationale and Experimental Insights
Metabolic Stability Prone to oxidationModerately stableSignificantly enhanced The strong C-F bonds resist CYP450-mediated oxidation. Studies on related structures have shown that gem-difluorination can significantly improve metabolic stability.[1][8] For instance, replacing a metabolically labile tert-butyl group with a trifluoromethylcyclopropyl group, a conceptually similar modification, has been shown to increase metabolic stability both in vitro and in vivo.[9]
Lipophilicity (logP) HighModerateTunable (often lower) The effect of the CF2 group on logP is complex. While fluorine is lipophilic, the overall impact on the molecule can lead to a decrease in logP compared to a hydrocarbon analogue, thereby improving aqueous solubility. Experimental data on functionalized gem-difluorinated cycloalkanes show that lipophilicity can be modulated based on the position of the fluorine atoms and the overall molecular context.[1][2][3]
pKa of Morpholine N UnaffectedSlightly affectedLowered The strong inductive effect of the two fluorine atoms withdraws electron density from the morpholine nitrogen, making it less basic. This can be advantageous for reducing off-target interactions with aminergic GPCRs and ion channels. Studies on gem-difluorinated amines have consistently shown a decrease in pKa.[1][2][3]
Conformational Rigidity High (free rotation)ModerateHigh (restricted) The rigid cyclobutane ring restricts the conformational freedom of the morpholine substituent, which can be beneficial for target binding affinity by reducing the entropic penalty upon binding.
Synthetic Accessibility Readily availableReadily availableModerately challenging The synthesis of 3,3-difluorocyclobutyl building blocks is more complex than their non-fluorinated counterparts, but scalable synthetic routes are being developed.[8]

Case Study: The Rise of Difluorocyclobutyl Moieties in Bioactive Molecules

While a direct clinical candidate with the this compound moiety is yet to be prominently featured in late-stage clinical trials, the utility of the difluorocyclobutyl group is evident in preclinical research. For example, a recent study on glucagon-like peptide-1 receptor (GLP-1R) agonists identified novel difluorocyclobutyl derivatives with high potency and reduced hERG inhibitory activities compared to a piperidine-containing predecessor.[10] This highlights the potential of the difluorocyclobutyl group to mitigate off-target effects and improve the safety profile of drug candidates.

Experimental Workflow: Evaluating the Impact of the this compound Moiety

For researchers looking to incorporate this moiety into their drug discovery programs, a systematic evaluation of its impact on key properties is essential. The following workflow outlines a typical experimental cascade.

experimental_workflow cluster_synthesis Synthesis cluster_physchem Physicochemical Profiling cluster_invitro In Vitro ADME cluster_biological Biological Activity Synthesis Synthesis of Analogues (with and without difluorocyclobutyl) pKa pKa Determination (potentiometric titration) Synthesis->pKa logP Lipophilicity (logP/logD) (shake-flask or HPLC) Synthesis->logP Solubility Aqueous Solubility (thermodynamic or kinetic) Synthesis->Solubility Metabolic_Stability Metabolic Stability (microsomes, hepatocytes) Synthesis->Metabolic_Stability Permeability Permeability (Caco-2, PAMPA) Synthesis->Permeability PPB Plasma Protein Binding (equilibrium dialysis) Synthesis->PPB Potency Target Potency (biochemical/cellular assays) Synthesis->Potency Selectivity Selectivity Profiling (panel of related targets) Synthesis->Selectivity

Caption: A typical experimental workflow for comparing the properties of drug candidates with and without the this compound moiety.

Logical Relationship: Decision Tree for Incorporating the Moiety

The decision to incorporate the this compound moiety into a lead compound should be driven by a clear understanding of the existing liabilities of the molecule.

decision_tree Start Lead Compound with Liabilities Metabolic_Liability Metabolic Liability (e.g., oxidation of an alkyl group)? Start->Metabolic_Liability High_pKa High pKa causing off-target effects? Metabolic_Liability->High_pKa No Incorporate_Moiety Incorporate this compound Metabolic_Liability->Incorporate_Moiety Yes Poor_Solubility Poor Aqueous Solubility? High_pKa->Poor_Solubility No High_pKa->Incorporate_Moiety Yes Poor_Solubility->Incorporate_Moiety Yes Alternative_Strategy Consider Alternative Strategy Poor_Solubility->Alternative_Strategy No

Sources

Safety Operating Guide

A Researcher's Guide to the Safe and Compliant Disposal of 3-(3,3-Difluorocyclobutyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The novel compounds we synthesize, such as 3-(3,3-Difluorocyclobutyl)morpholine, demand a thorough understanding of their potential hazards and the implementation of rigorous handling and disposal protocols. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, ensuring the protection of ourselves, our colleagues, and the environment. Our goal is to build a foundation of trust by providing value that extends beyond the product itself, making this your preferred source for laboratory safety and chemical handling information.

I. Immediate Safety and Hazard Assessment

Before initiating any disposal procedures, a thorough hazard assessment is paramount. Based on the structural components, this compound should be handled as a hazardous substance with the following potential characteristics:

  • Flammability: Morpholine is a flammable liquid.[2][5][6][7][8][9][10][11] Therefore, this compound should be treated as a flammable liquid. Keep away from heat, sparks, open flames, and other ignition sources.[6][7][8][9][10]

  • Corrosivity: Morpholine is corrosive and can cause severe skin burns and eye damage.[2][7][8][10][12] Assume that this compound shares these corrosive properties.

  • Toxicity: Morpholine is harmful if swallowed and toxic in contact with skin or if inhaled.[5][7][8] It is crucial to avoid all routes of personal exposure.

  • Reactivity: Morpholine can react violently with oxidizing agents.[2] The difluorocyclobutyl group is generally stable, but the overall reactivity profile with common laboratory chemicals should be considered unknown and handled with caution.

  • Environmental Hazards: Improper disposal of halogenated organic compounds can lead to persistent environmental contamination.[1][13] Do not discharge into sewers or waterways.[2][5][14][15]

II. Personal Protective Equipment (PPE) and Engineering Controls

To minimize exposure, the following PPE and engineering controls are mandatory when handling this compound for disposal:

Control Measure Specification Rationale
Engineering Controls Chemical Fume HoodTo prevent inhalation of vapors and mists.[7]
Eye Protection Safety glasses with side-shields or gogglesProtects against splashes and vapors that can cause severe eye damage.[7]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene)Prevents skin contact, which can be a route of toxic exposure.[7]
Body Protection Laboratory coat, closed-toe shoesPrevents incidental skin contact.[7]
Respiratory Protection Use in a well-ventilated area. A respirator may be required for spills or if a fume hood is not available.To prevent inhalation, a primary route of toxic exposure.[5]
III. Step-by-Step Disposal Protocol

The disposal of this compound must comply with federal, state, and local regulations. The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[13][14][16]

Step 1: Waste Characterization

Based on its structural components, waste this compound is likely to be classified as hazardous waste due to:

  • Ignitability (D001): Due to the flammability of the morpholine component.[17]

  • Corrosivity (D002): Due to the corrosive nature of the morpholine component.[17]

Your institution's Environmental Health and Safety (EHS) office should be consulted to confirm the final waste codes.

Step 2: Container Selection and Labeling

  • Container: Use a chemically compatible container with a secure, leak-proof closure.[13] Plastic containers are often preferred over glass to minimize the risk of breakage.[14] The container must be in good condition, free from damage or deterioration.[13]

  • Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste".[13] The label must also include:

    • The full chemical name: "this compound" (no abbreviations or chemical formulas).[13]

    • The approximate quantity of waste.

    • The date of waste generation.[14]

    • The physical address of where the waste was generated (building and room number).[14]

    • The Principal Investigator's name and contact information.[14]

Step 3: Waste Segregation and Storage

  • Segregation: Store waste this compound separately from incompatible materials, especially oxidizing agents.[13]

  • Storage Location: Accumulate waste at or near the point of generation, under the control of laboratory personnel.[13] The storage area should be well-ventilated.[13]

  • Secondary Containment: Use a secondary containment system, such as a chemically resistant tray or bin, to contain any potential leaks or spills.[13]

Step 4: Arranging for Disposal

  • Contact EHS: Do not attempt to dispose of this chemical through regular trash or down the drain.[13][14] Contact your institution's EHS office to arrange for a hazardous waste pickup.[14]

  • Documentation: Complete any required hazardous waste disposal forms provided by your EHS office.[14]

  • Transportation: A licensed hazardous waste transporter must be used for off-site disposal.[18]

IV. Spill and Emergency Procedures

In the event of a spill or exposure:

  • Evacuate: Immediately evacuate the affected area and alert nearby personnel.

  • Isolate: Secure and control access to the area. Eliminate all ignition sources.[2]

  • Ventilate: Ensure the area is well-ventilated.

  • Personal Exposure:

    • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2] Seek immediate medical attention.[2]

    • Eye Contact: Immediately flush eyes with large amounts of water for at least 30 minutes, lifting the upper and lower eyelids.[2] Seek immediate medical attention.[2]

    • Inhalation: Move the affected person to fresh air. If breathing has stopped, begin artificial respiration.[2] Seek immediate medical attention.[2]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[5][7] Seek immediate medical attention.[5][7]

  • Spill Cleanup: For small spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.[2][15] Place the absorbed material into a sealed, labeled container for disposal as hazardous waste.[2][15] Do not wash the spill into the sewer.[2] For large spills, contact your EHS office immediately.

V. Disposal Decision Workflow

DisposalWorkflow cluster_assessment Phase 1: Assessment & Preparation cluster_procedure Phase 2: On-Site Management cluster_disposal Phase 3: Final Disposition A Identify Waste: This compound B Consult Structural Analogs: Morpholine & Fluorinated Organics A->B C Determine Potential Hazards: Flammable, Corrosive, Toxic B->C D Select Appropriate PPE & Engineering Controls C->D E Characterize as Hazardous Waste (e.g., D001, D002) D->E F Select & Label Waste Container per EPA/OSHA E->F G Segregate from Incompatibles (e.g., Oxidizers) F->G H Store in Designated Area with Secondary Containment G->H I Contact Institutional EHS Office H->I J Complete Waste Pickup Forms I->J K Transfer to Licensed Hazardous Waste Vendor J->K L Final Disposal Method: High-Temperature Incineration K->L caption Disposal Workflow for this compound

Caption: Disposal Workflow for this compound

VI. Recommended Disposal Method: High-Temperature Incineration

Given the presence of carbon-fluorine bonds, which are highly stable, high-temperature incineration is the recommended disposal method for this compound.[1] This process is necessary to achieve the complete destruction of the fluorinated organic compound.[1] The incinerator must be equipped with scrubbers to neutralize acidic gases, such as hydrogen fluoride, that are produced during combustion.[4] Landfilling is not a preferred option as it does not destroy the compound and poses a long-term risk of environmental contamination.[19]

VII. Regulatory Compliance

All procedures outlined in this guide are designed to comply with the regulations set forth by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA). Specifically, adherence to OSHA's Laboratory Standard (29 CFR 1910.1450) and the EPA's Resource Conservation and Recovery Act (RCRA) is mandatory.[13][14][16][20][21][22] Your institution's Chemical Hygiene Plan (CHP) will provide specific details on the implementation of these regulations in your laboratory.[20][22][23]

By adhering to these procedures, we can ensure the safe and compliant disposal of this compound, upholding our commitment to scientific excellence and responsible laboratory practice.

References

  • How to Dispose of Chemical Waste | Environmental Health and Safety. (n.d.).
  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.).
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12).
  • Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. (n.d.). EPA.
  • Hazardous Substance Fact Sheet: Morpholine. (n.d.). New Jersey Department of Health.
  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. (n.d.). American Chemistry Council.
  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA.
  • Safety Data Sheet: Morpholine. (n.d.). Carl ROTH.
  • MATERIAL SAFETY DATA SHEET SDS/MSDS Morpholine CAS No 110-91-8. (n.d.). CDH Fine Chemical.
  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. (n.d.). OSHA.
  • Compilation of Requirements for Safe Handling of Fluorine and Fluorine-Containing Products of Uranium. (2000, February 15). Oak Ridge National Laboratory.
  • Safety Data Sheet: Morpholine. (n.d.). Chemos GmbH&Co.KG.
  • Safety Data Sheet: Morpholine-d8. (n.d.). CDN Isotopes.
  • Safety Data Sheet: Morpholin-3-one. (2016, February 4).
  • Fluorine Safety. (n.d.). Purdue University.
  • Guide to the Safe Handling of Fluoropolymer Resins. (n.d.).
  • Guidelines for Disposing of PFAs. (2023, December 27). MCF Environmental Services.
  • OSHA Laboratory Standard. (n.d.). National Center for Biotechnology Information.
  • The OSHA Lab Standard and the MSC Chemical Safety Manual. (n.d.).
  • OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. (n.d.). OSHA.
  • Safety Data Sheet: Morpholine. (2025, April 16).
  • Safety Data Sheet: Morpholine. (2020, March 16).
  • Safety Data Sheet: Morpholine. (2022, October 1). Redox.
  • Material Safety Data Sheet: Morpholine. (2005, October 10).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.